Spiramine A
Description
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Properties
Molecular Formula |
C24H33NO4 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[(2R,3S,7R,8R,12R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate |
InChI |
InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15?,16-,17+,18?,19+,20?,21?,22-,23+,24-/m1/s1 |
InChI Key |
ZPELMDXCJZDIBP-YDKKCJCISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Spiramine A: A Comprehensive Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiramine A is a naturally occurring atisine-type diterpenoid alkaloid isolated from plants of the Spiraea genus, notably Spiraea japonica. This complex molecule has garnered interest within the scientific community for its significant biological activities. This technical guide provides a detailed overview of the chemical structure of this compound, its known biological effects with supporting quantitative data, and the experimental protocols utilized for its study. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is characterized by a complex polycyclic structure typical of atisine-type diterpenoid alkaloids. Its chemical identity has been established through extensive spectroscopic analysis.
Chemical Structure:
Caption: A 2D representation of the chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₃NO₄ | [1] |
| Molecular Weight | 399.5 g/mol | [1] |
| IUPAC Name | [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2²,⁵.0²,⁷.0⁸,¹⁸.0⁸,²¹.0¹³,¹⁷]tricosan-3-yl] acetate | [1] |
| CAS Number | 114531-28-1 | [1] |
| Class | Atisine-type Diterpenoid Alkaloid | [2] |
| Natural Source | Spiraea japonica |
Spectroscopic Data
The structural elucidation of this compound and its congeners has been accomplished through a combination of one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry. While the specific spectral data for this compound is found within primary literature, a summary of the techniques used for related compounds is presented below.
Table 2: Spectroscopic Techniques for the Characterization of Spiramine Alkaloids
| Technique | Purpose |
| ¹H NMR | Determination of proton chemical shifts and coupling constants. |
| ¹³C NMR | Identification of the number and type of carbon atoms. |
| ¹H-¹H COSY | Correlation of coupled protons. |
| HMQC/HSQC | Correlation of protons with their directly attached carbon atoms. |
| HMBC | Correlation of protons with carbon atoms over two to three bonds. |
| NOESY | Determination of through-space correlations between protons for stereochemical assignments. |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. |
Biological Activity
This compound has demonstrated notable biological activities, particularly as an inhibitor of platelet aggregation. It is also reported to possess antitumor and antimicrobial properties.
Antiplatelet Activity
This compound is a potent inhibitor of platelet-activating factor (PAF)-induced platelet aggregation in rabbits.
Table 3: In Vitro Antiplatelet Activity of this compound
| Assay | Species | Inducing Agent | IC₅₀ | Reference |
| Platelet Aggregation | Rabbit | PAF | 6.7 µM |
Antitumor and Antimicrobial Activities
While this compound is commercially described as having antitumor and antimicrobial activities, specific quantitative data from primary scientific literature, such as IC₅₀ values against various cancer cell lines or Minimum Inhibitory Concentration (MIC) values against microbial strains, are not yet extensively documented in publicly accessible databases. Further research is required to fully characterize these potential therapeutic properties.
Experimental Protocols
Isolation of this compound from Spiraea japonica
The general procedure for the isolation of spiramine alkaloids from the roots of Spiraea japonica involves the following steps:
Caption: General workflow for the isolation of this compound.
-
Extraction: The dried and powdered roots of Spiraea japonica are extracted with a suitable solvent, typically ethanol.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloidal fraction from other constituents.
-
Chromatography: The crude alkaloid mixture is separated using various chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina.
-
Purification: Final purification to obtain this compound is often achieved through high-performance liquid chromatography (HPLC).
PAF-Induced Platelet Aggregation Assay
The following is a generalized protocol for assessing the inhibition of PAF-induced platelet aggregation, based on standard methodologies. The specific conditions for the reported IC₅₀ value of this compound would be detailed in the primary research article.
Caption: Workflow for PAF-induced platelet aggregation assay.
-
Preparation of Platelet-Rich Plasma (PRP): Blood is collected from rabbits into an anticoagulant solution. The blood is then centrifuged at a low speed to obtain PRP.
-
Incubation: The PRP is pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Induction of Aggregation: Platelet aggregation is initiated by the addition of a standardized concentration of PAF.
-
Measurement: The change in light transmittance, which corresponds to the degree of platelet aggregation, is monitored using a platelet aggregometer.
-
Data Analysis: The percentage inhibition of aggregation at each concentration of this compound is calculated, and the IC₅₀ value is determined from the dose-response curve.
Signaling Pathways
The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. Given its potent inhibition of PAF-induced platelet aggregation, it is plausible that this compound interacts with the PAF receptor or downstream signaling components.
References
Spiraea japonica: A Promising Frontier for Diterpenoid Alkaloid-Based Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Spiraea japonica, a deciduous shrub belonging to the Rosaceae family, has a long history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments including inflammation, pain, and coughs.[1] Modern phytochemical investigations have revealed that this plant is a rich reservoir of diterpenoid alkaloids, with over 80 distinct compounds identified to date.[1][2] These alkaloids primarily belong to the atisine, hetisine, and atisane (B1241233) families of diterpenes.[2] Emerging research has begun to uncover the significant pharmacological potential of these compounds, demonstrating a range of biological activities including anti-inflammatory, anti-platelet aggregation, neuroprotective, anti-viral, and anticancer effects.[1][3] This technical guide provides a comprehensive overview of the current state of knowledge regarding diterpenoid alkaloids from Spiraea japonica, with a focus on their isolation, biological evaluation, and potential mechanisms of action, to support further research and development in this promising area.
Diterpenoid Alkaloids from Spiraea japonica and Their Biological Activities
Spiraea japonica and its varieties are a prolific source of atisine-type diterpenoid alkaloids. While numerous compounds have been isolated, quantitative yield data for individual alkaloids is not consistently reported in the literature. The following tables summarize the available quantitative data on extraction yields and the biological activities of specific diterpenoid alkaloids and extracts from Spiraea japonica.
Data Presentation
Table 1: Extraction Yields of Spiraea japonica var. fortunei
| Plant Part | Solvent | Extraction Yield (%) |
| Flowers | Ethanol (B145695) | 13.0 ± 1.2 |
| Flowers | Methanol | 17.1 ± 0.3 |
| Leaves | Ethanol | 25.9 ± 0.9 |
| Leaves | Methanol | 32.5 ± 2.1 |
Data from Analyses of phytochemical compounds in the flowers and leaves of Spiraea japonica var. fortunei using UV-VIS, FTIR, and LC-MS techniques.[4]
Table 2: Anti-Tobacco Mosaic Virus (TMV) Activity of Diterpenoid Alkaloids from Spiraea japonica
| Compound | Concentration (µg/mL) | Inhibition Rate (%) |
| Compound 2 | 100 | 69.4 - 92.9 |
| Compound 3 | 100 | 69.4 - 92.9 |
| Compound 6 | 100 | 69.4 - 92.9 |
| Compound 7 | 100 | 69.4 - 92.9 |
| Compound 11 | 100 | 69.4 - 92.9 |
| Compound 12 | 100 | 69.4 - 92.9 |
| Ningnanmycin (Positive Control) | 100 | Moderate |
Data from Diterpene alkaloids and diterpenes from Spiraea japonica and their anti-tobacco mosaic virus activity.[5] (Note: The specific names of the numbered compounds were not provided in the abstract).
Table 3: Anti-Platelet Aggregation Activity of Spiramine C1 from Spiraea japonica
| Inducing Agent | IC₅₀ (µM) |
| Platelet-Activating Factor (PAF) | 30.5 ± 2.7 |
| Adenosine (B11128) Diphosphate (B83284) (ADP) | 56.8 ± 8.4 |
| Arachidonic Acid (AA) | 29.9 ± 9.9 |
Data from Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica.[4]
Table 4: Neuroprotective Effects of Spiramine T from Spiraea japonica var. acuta
| Treatment | Dosage (mg/kg, i.v.) | Observed Effects |
| Spiramine T | 0.38, 0.75, 1.5 | Markedly reduced stroke index, enhanced recovery of EEG amplitude, decreased cortex calcium and lipid peroxide concentrations in a dose-dependent manner.[6][7] |
Data from Neuroprotective effects in gerbils of spiramine T from Spiraea japonica var. acuta.[6][7]
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of specific diterpenoid alkaloids from Spiraea japonica are not always fully described in the available literature. The following sections provide a generalized workflow and summaries of methodologies based on published studies.
General Isolation and Purification Workflow
The isolation of diterpenoid alkaloids from Spiraea japonica typically involves solvent extraction followed by chromatographic separation.
Caption: General workflow for the isolation of diterpenoid alkaloids.
1. Extraction:
-
Air-dried and powdered plant material (e.g., roots of S. japonica var. acuta) is extracted exhaustively with a solvent such as 95% ethanol at room temperature.[8]
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
2. Acid-Base Partitioning:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to separate the acidic and neutral components.
-
The acidic aqueous layer is then basified with a base (e.g., NH₄OH) to a pH of 9-10 and extracted with a solvent like chloroform (B151607) to obtain the crude alkaloidal fraction.
3. Chromatographic Separation:
-
The crude alkaloidal fraction is subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures of increasing polarity).
-
Further purification of the resulting fractions is often achieved using other chromatographic techniques such as Sephadex LH-20 column chromatography to yield the pure diterpenoid alkaloids.
4. Structure Elucidation:
-
The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[8][9] In some cases, single-crystal X-ray diffraction is used for unambiguous structure determination.
Biological Activity Assays
In Vitro Anti-Platelet Aggregation Assay:
-
Principle: This assay measures the ability of a compound to inhibit the aggregation of platelets induced by various agonists.
-
Methodology:
-
Platelet-rich plasma (PRP) is prepared from the whole blood of healthy rabbits.
-
The PRP is incubated with different concentrations of the test compound (e.g., spiramine C1) or a vehicle control.
-
Platelet aggregation is induced by adding an agonist such as platelet-activating factor (PAF), adenosine diphosphate (ADP), or arachidonic acid (AA).
-
The change in light transmittance through the PRP suspension is monitored over time using an aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.
-
The concentration of the test compound that inhibits platelet aggregation by 50% (IC₅₀) is calculated.[4]
-
In Vitro Anticancer Activity Assay (MTT Assay):
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Methodology:
-
Human cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[10][11]
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay):
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
Macrophage cell lines (e.g., RAW 264.7) are seeded in 96-well plates.
-
The cells are pre-treated with different concentrations of the test compounds for a short period before being stimulated with LPS.
-
After a 24-hour incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.
-
The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.[5][12]
-
In Vivo Neuroprotection Assay (Gerbil Model of Cerebral Ischemia-Reperfusion):
-
Principle: This model assesses the ability of a compound to protect against neuronal damage caused by a temporary interruption of blood flow to the brain.
-
Methodology:
-
Male gerbils are anesthetized, and both common carotid arteries are occluded for a short period (e.g., 10 minutes) to induce cerebral ischemia.
-
The occlusion is then released to allow for reperfusion.
-
The test compound (e.g., spiramine T) is administered intravenously at different doses.[6][7]
-
Neurological deficits (stroke index), electroencephalogram (EEG) recovery, and biochemical markers of brain injury (e.g., calcium and lipid peroxide levels in the cortex) are assessed at a specific time point after reperfusion (e.g., 5 days).[6][7]
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms through which diterpenoid alkaloids from Spiraea japonica exert their biological effects are still under investigation. However, studies on related diterpenoid alkaloids and derivatives of spiramines provide insights into potential signaling pathways.
Anticancer Activity and Apoptosis
Spiramine derivatives containing an α,β-unsaturated ketone group have been shown to induce apoptosis in cancer cells, even in those deficient in the pro-apoptotic proteins Bax and Bak.[13][14] This suggests a mitochondria-independent apoptotic pathway or a direct activation of downstream caspases. The oxazolidine (B1195125) ring present in many spiramine-type alkaloids is also considered important for their cytotoxic activity.[13][14]
References
- 1. Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analyses of phytochemical compounds in the flowers and leaves of Spiraea japonica var. fortunei using UV-VIS, FTIR, and LC-MS techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Neuroprotective effects in gerbils of spiramine T from Spiraea japonica var. acuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural revision of four spiramine diterpenoid alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. scielo.br [scielo.br]
- 12. An In Vitro Evaluation of Anti-inflammatory and Antioxidant Activities of Cocos nucifera and Triticum aestivum Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Atisane Diterpenoid Biosynthesis Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atisane-type diterpenoids are a structurally diverse class of natural products characterized by a unique tetracyclic C20 skeleton. This core structure is the precursor to the pharmacologically significant atisine-type diterpenoid alkaloids, which exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. A comprehensive understanding of the atisane (B1241233) biosynthesis pathway is paramount for the targeted discovery, development, and metabolic engineering of novel therapeutic agents. This guide provides a detailed overview of the core biosynthetic pathway, encompassing key enzymatic transformations, quantitative data, and detailed experimental protocols for the study of these complex natural products.
Core Biosynthesis Pathway of Atisane-Type Diterpenoids
The biosynthesis of atisane-type diterpenoids originates from the general isoprenoid pathway, commencing with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be broadly divided into three key stages: the cyclization of GGPP to form the characteristic tetracyclic atisane skeleton, the subsequent oxidative functionalization of this scaffold, and finally, the amination to produce atisine-type diterpenoid alkaloids.
The initial and committing step is the cyclization of the linear GGPP molecule. This intricate process is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). Specifically, a Class II diTPS, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1][2] This intermediate serves as a crucial branch point in the biosynthesis of various diterpenoids, including the gibberellins.
Following the formation of ent-CPP, a Class I diTPS, often an ent-kaurene (B36324) synthase-like (KSL) enzyme with atisane-forming activity, facilitates a second cyclization. This step involves the ionization of the diphosphate group and subsequent intramolecular rearrangements to yield the tetracyclic ent-atisane skeleton.
Once the core atisane scaffold is established, it undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl groups and other functionalities at various positions on the atisane ring system, leading to a diverse array of atisane-type diterpenoids.[3] This oxidative decoration is a key driver of the structural and, consequently, the biological diversity of this class of compounds.
The final stage in the biosynthesis of the corresponding alkaloids is the incorporation of a nitrogen atom. Evidence from feeding studies with labeled precursors suggests that L-serine is a likely nitrogen donor for the formation of the characteristic oxazolidine (B1195125) ring found in many atisine-type diterpenoid alkaloids.[4] This amination step converts the atisane diterpenoid into an atisine-type alkaloid.
Quantitative Data
The following table summarizes the available kinetic parameters for key enzymes involved in the early stages of the atisane biosynthetic pathway. It is important to note that comprehensive kinetic data for all enzymes in this pathway, particularly the atisane-specific synthases and modifying enzymes from various plant sources, are not yet fully available in the public domain. The data presented here are from studies on homologous enzymes and provide a valuable reference for the expected catalytic efficiencies.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| ent-Copalyl Diphosphate Synthase (AtCPS) | Arabidopsis thaliana | GGPP | 0.8 ± 0.1 | 0.8 ± 0.1 | [1] |
| ent-Copalyl Diphosphate Synthase (PtmT2) | Streptomyces platensis | GGPP | 2.5 ± 0.3 | 0.025 ± 0.001 | [5] |
Mandatory Visualizations
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the investigation of the atisane-type diterpenoid biosynthetic pathway.
Heterologous Expression and Purification of Diterpene Synthases
Objective: To produce and purify recombinant diterpene synthases (e.g., CPS, Atisane Synthase) for in vitro functional characterization.
Protocol:
-
Gene Cloning and Vector Construction:
-
Identify candidate diterpene synthase genes from plant transcriptome data based on sequence homology to known terpene synthases.
-
Amplify the full-length coding sequence of the candidate gene using PCR with gene-specific primers.
-
Clone the PCR product into a suitable expression vector (e.g., pET-28a(+) for E. coli) containing an affinity tag (e.g., His-tag) for purification.
-
Verify the sequence of the construct by Sanger sequencing.
-
-
Heterologous Expression in E. coli :
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a 10 mL overnight culture of the transformed cells at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Continue to culture the cells at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance the yield of soluble protein.
-
-
Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the recombinant protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.
-
Desalt and exchange the buffer of the purified protein using a desalting column or dialysis into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
In Vitro Diterpene Synthase Activity Assay
Objective: To determine the enzymatic activity and product profile of a purified diterpene synthase.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture in a final volume of 50-100 µL containing:
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT).
-
Purified enzyme (1-5 µg).
-
Substrate (e.g., 20 µM GGPP or ent-CPP).
-
-
Include a heat-inactivated enzyme control.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30°C) for 1-2 hours.
-
-
Product Extraction:
-
To analyze diterpene alcohol products, first treat the reaction mixture with a phosphatase (e.g., alkaline phosphatase) to dephosphorylate any diphosphate products.
-
Extract the reaction mixture with an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate).
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the organic phase containing the diterpenoid products.
-
-
Product Analysis by GC-MS:
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
Resuspend the residue in a small volume of a suitable solvent (e.g., hexane).
-
Analyze the sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5MS).
-
Identify the products by comparing their mass spectra and retention times with those of authentic standards or by interpretation of the fragmentation patterns.
-
Characterization of Cytochrome P450 Enzymes
Objective: To identify and characterize the function of CYPs involved in the oxidative modification of the atisane skeleton.
Protocol:
-
Heterologous Expression:
-
Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) gene in a suitable host system, such as yeast (Saccharomyces cerevisiae) or a plant chassis (Nicotiana benthamiana).
-
-
In Vivo or In Vitro Assays:
-
For in vivo assays, feed the atisane precursor to the engineered host cells and analyze the culture for hydroxylated products.
-
For in vitro assays, prepare microsomes from the recombinant host expressing the CYP and CPR.
-
Set up a reaction containing the microsomes, the atisane substrate, and an NADPH-regenerating system.
-
-
Product Analysis by LC-MS/MS:
-
Extract the products from the reaction mixture or culture medium.
-
Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the hydroxylated atisane derivatives based on their mass-to-charge ratios and fragmentation patterns.
-
Feeding Studies with Labeled Precursors
Objective: To trace the incorporation of precursors into the atisine-type diterpenoid alkaloids in plant cell cultures.
Protocol:
-
Establishment of Plant Cell Suspension Cultures:
-
Initiate cell suspension cultures from sterile explants of a plant known to produce atisine-type alkaloids (e.g., Spiraea or Aconitum species) on a suitable growth medium (e.g., Murashige and Skoog medium supplemented with plant growth regulators).
-
-
Feeding with Labeled Precursors:
-
To a log-phase cell culture, add a sterile solution of the isotopically labeled precursor (e.g., 13C,15N-L-serine) to a final concentration of 50-100 mg/L.
-
-
Incubation and Metabolite Extraction:
-
Incubate the cell cultures for a defined period (e.g., 7 days).
-
Harvest the cells and the culture medium separately.
-
Extract the metabolites from both the cells and the medium using a suitable solvent system (e.g., methanol (B129727) followed by partitioning with ethyl acetate).
-
-
Analysis by LC-MS/MS:
-
Analyze the extracts by LC-MS/MS.
-
Monitor for the masses of the expected atisine-type alkaloids and their isotopologues to determine the incorporation of the labeled precursor.
-
Isolation and Structure Elucidation
Objective: To isolate and determine the chemical structure of novel atisane-type diterpenoids.
Protocol:
-
Extraction and Fractionation:
-
Extract dried and powdered plant material (e.g., from Euphorbia species) with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Subject the crude extracts to column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) to separate the compounds into fractions based on polarity.
-
-
Purification:
-
Further purify the fractions containing compounds of interest using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase) and solvent system.
-
-
Structure Elucidation:
-
Determine the structure of the purified compounds using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the carbon skeleton and the connectivity of atoms.
-
X-ray Crystallography: For unambiguous determination of the absolute stereochemistry if suitable crystals can be obtained.
-
-
Conclusion
The biosynthesis of atisane-type diterpenoids is a complex and fascinating pathway that generates a rich diversity of bioactive molecules. This technical guide provides a foundational understanding of the core biosynthetic steps, presents available quantitative data, and details essential experimental protocols for researchers in the field. Further elucidation of the enzymes involved, particularly the specific atisane synthases and cytochrome P450s from various plant sources, will be crucial for unlocking the full potential of these compounds for drug discovery and development through synthetic biology and metabolic engineering approaches. The methodologies outlined herein provide a robust framework for advancing our knowledge of this important class of natural products.
References
- 1. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Spiramine A and its known biological activities
An In-depth Technical Guide to Spiramine Alkaloids and Their Biological Activities
Introduction
This technical guide provides a comprehensive overview of the known biological activities of spiramine alkaloids, a class of atisine-type diterpenoid alkaloids. It is important to note that while the primary focus is Spiramine A, the available scientific literature is limited for this specific compound. Therefore, this guide will also detail the activities of the more extensively studied, structurally related spiramines, particularly Spiramine C and D and their derivatives, to provide a broader understanding of this compound class for researchers, scientists, and drug development professionals.
A clear distinction must be made between "Spiramine" and other similarly named but structurally and functionally distinct compounds such as "Spiramycin," a macrolide antibiotic, and "Spermine," a polyamine involved in cellular metabolism. Spiramycin (B21755) functions by inhibiting bacterial protein synthesis, while spermine (B22157) is a ubiquitous polyamine with roles in cell growth and proliferation.[1][2][3][4][5][6][7][8][9][10] This guide will focus exclusively on the diterpenoid alkaloids known as spiramines.
This compound, with the chemical formula C24H33NO4, is a diterpenoid alkaloid isolated from Spiraea japonica.[11] While its specific biological activities are not extensively documented in current literature, the study of related spiramines provides valuable insight into the potential therapeutic applications of this class of natural products.
Biological Activities of Spiramine Derivatives
Research has primarily focused on Spiramine C and D, also isolated from the Chinese herbal medicine Spiraea japonica complex, and their synthetic derivatives. These compounds have demonstrated notable anti-inflammatory and anticancer properties.[12]
Anti-inflammatory Effects
Initial in vitro studies have shown that Spiramine C and D possess anti-inflammatory effects.[12] The precise mechanisms and quantitative data (e.g., IC50 values) for this activity are not detailed in the provided information.
Anticancer Activity: Induction of Apoptosis
A significant finding is the ability of certain derivatives of Spiramine C and D to induce apoptosis in cancer cells.[12] Key findings include:
-
Bax/Bak-Independent Apoptosis : Spiramine derivatives bearing an α,β-unsaturated ketone group have been shown to induce apoptosis in Bax(-/-)/Bak(-/-) mouse embryonic fibroblasts (MEFs). This is a crucial finding as it suggests a mechanism of action that can bypass common resistance pathways in cancer cells that involve the Bcl-2 family proteins Bax and Bak.[12]
-
Cytotoxicity in Tumor Cell Lines : The cytotoxic effects of these derivatives correlate with their ability to induce apoptosis in the Bax/Bak-deficient cells. This activity was observed in various tumor cell lines, including the multidrug-resistant MCF-7/ADR (doxorubicin-resistant) human breast cancer cell line.[12]
-
Structural Requirements for Activity : The presence of an oxazolidine (B1195125) ring is necessary for the apoptotic activity. Furthermore, derivatives containing a double 'Michael reaction acceptor' group (referring to the α,β-unsaturated ketones) exhibit significantly increased activity in both inducing apoptosis in Bax/Bak-deficient cells and in their cytotoxicity towards tumor cells.[12]
These findings identify spiramine derivatives with α,β-unsaturated ketone groups as a promising new class of anti-cancer agents capable of inducing apoptosis through a mechanism that is independent of Bax and Bak.[12]
Quantitative Data
Currently, there is a lack of specific quantitative data such as IC50, EC50, or Ki values for this compound and its derivatives in the available literature. The studies on Spiramine C and D derivatives have qualitatively described their cytotoxic and apoptotic effects.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. The research on Spiramine C and D derivatives mentions the use of Bax(-/-)/Bak(-/-) MEFs and various tumor cell lines (including MCF-7/ADR) to assess apoptosis and cytotoxicity, but specific procedural details are not provided in the referenced materials.[12]
Signaling Pathways and Visualizations
The proposed mechanism of anticancer activity for spiramine derivatives involves the induction of apoptosis independently of the mitochondrial pathway gatekeepers Bax and Bak. This suggests an alternative route to activate the downstream executioner caspases.
References
- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Spiramycin used for? [synapse.patsnap.com]
- 3. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 4. Mechanism of action of spiramycin and other macrolides. | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Spermine Regulates Immune and Signal Transduction Dysfunction in Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spermine signaling in defense reaction against avirulent viral pathogen in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spermine Regulates Immune and Signal Transduction Dysfunction in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C24H33NO4 | CID 441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on Spermine: A Technical Guide for Drug Development Professionals
Introduction
Spermine (B22157) is a ubiquitous endogenous polyamine that plays a critical role in various cellular processes, including cell growth, proliferation, and the maintenance of cellular homeostasis. Recent in vitro research has illuminated its significant anti-inflammatory and antioxidant properties, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of preliminary in vitro studies on spermine, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory agents.
Data Presentation: Quantitative Analysis of Spermine's Anti-Inflammatory Activity
The anti-inflammatory effects of spermine have been quantified in various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated immune cells to mimic an inflammatory response. Key quantitative data from these studies are summarized below.
Table 1: Inhibitory Effects of Spermine on Pro-Inflammatory Cytokine Production in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | IC₅₀ (µM) | Maximal Suppression | Cell Type | Notes |
| Tumor Necrosis Factor (TNF-α) | 20 ± 15 µM[1] | 65-75% reduction[1] | Human PBMCs | Inhibition was observed to be post-transcriptional. |
| Interleukin-1β (IL-1β) | ~2 µM[1] | >90%[1] | Human PBMCs | Spermine demonstrated potent inhibition of IL-1β synthesis. |
| Interleukin-6 (IL-6) | ~2 µM[1] | >90%[1] | Human PBMCs | Significant suppression of IL-6 was observed at low micromolar concentrations. |
| Macrophage Inflammatory Protein-1α (MIP-1α) | ~2 µM[1] | >90%[1] | Human PBMCs | Spermine effectively downregulated the production of this chemokine. |
| Macrophage Inflammatory Protein-1β (MIP-1β) | Not explicitly quantified, but dose-dependent suppression was observed.[1] | >90%[1] | Human PBMCs | Similar to other pro-inflammatory cytokines, MIP-1β was significantly inhibited. |
Table 2: Effect of Spermine on Nitric Oxide (NO) Production
| Cell Line | Stimulant | Spermine Concentration | Observed Effect | Reference |
| J774.2 Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition of nitric oxide production.[2][3] | [2][3] |
| Murine Macrophage Cell Line | Lipopolysaccharide (LPS) | Not specified | Inhibition of nitric oxide release.[4] | [4] |
Key Signaling Pathways Modulated by Spermine
Spermine exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways. The primary pathways identified in in vitro studies include the Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation with inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5] In vitro studies have shown that spermine can suppress the translocation of the NF-κB p65 subunit into the nucleus.[6]
References
- 1. Spermine Inhibits Proinflammatory Cytokine Synthesis in Human Mononuclear Cells: A Counterregulatory Mechanism that Restrains the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of the inhibitory effect of polyamines on the induction of nitric oxide synthase: role of aldehyde metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Oral spermine administration inhibits nitric oxide-mediated intestinal damage and levels of systemic inflammatory mediators in a mouse endotoxin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Spiramine A: A Technical Overview of a Diterpenoid Alkaloid
CAS Number: 114531-28-1 Molecular Formula: C₂₄H₃₃NO₄
Spiramine A is an atisine-type diterpenoid alkaloid isolated from the roots of various species of the Spiraea genus, commonly known as meadowsweets. This technical guide provides a comprehensive overview of the available scientific information on this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Biological Data
This compound has been the subject of limited pharmacological screening. The available quantitative data is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 399.5 g/mol | PubChem |
| CAS Number | 114531-28-1 | PubChem |
| Molecular Formula | C₂₄H₃₃NO₄ | PubChem |
| Biological Activity | Inhibits PAF-induced rabbit platelet aggregation | MedChemExpress[1] |
| IC₅₀ | 6.7 µM (for PAF-induced rabbit platelet aggregation) | MedChemExpress[1] |
| Reported Activities | Antitumor and antimicrobial activity | MedChemExpress[1] |
Note: The antitumor and antimicrobial activities are reported by a commercial vendor, but quantitative data (e.g., IC₅₀ or MIC values) from peer-reviewed literature for this compound specifically could not be retrieved.
Biological Activities and Mechanism of Action
This compound belongs to the atisine-type diterpenoid alkaloids, a class of natural products known for a range of biological activities.[2] While specific mechanistic studies on this compound are scarce, the available data points towards its potential as a modulator of platelet aggregation.
Anti-platelet Aggregation Activity
This compound has been shown to inhibit platelet-activating factor (PAF)-induced platelet aggregation in rabbits with an IC₅₀ value of 6.7 µM.[1] PAF is a potent phospholipid activator of platelets and inflammatory cells, and its receptor (PAF-R) is a G-protein coupled receptor. Inhibition of PAF-induced aggregation suggests that this compound may act as a PAF receptor antagonist or interfere with downstream signaling pathways.
Experimental Protocols
General Isolation Procedure for Diterpenoid Alkaloids from Spiraea species
PAF-Induced Platelet Aggregation Assay (General Protocol)
A common method to assess the anti-platelet activity of a compound against PAF is through light transmission aggregometry.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from a healthy donor (e.g., rabbit or human) into a tube containing an anticoagulant. The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is obtained by further centrifugation at a high speed.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.
-
Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer and warmed to 37°C. A baseline light transmission is established.
-
Inhibition Assay: The test compound (this compound) at various concentrations is pre-incubated with the PRP for a short period.
-
Induction of Aggregation: Platelet aggregation is induced by adding a sub-maximal concentration of PAF. The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
Data Analysis: The percentage of inhibition of aggregation by the test compound is calculated relative to a control (vehicle-treated) sample. The IC₅₀ value is then determined from the dose-response curve.
Summary and Future Directions
This compound is a diterpenoid alkaloid from Spiraea japonica with a confirmed CAS number and molecular formula. Its most well-documented biological activity is the inhibition of PAF-induced platelet aggregation. While other activities such as antitumor and antimicrobial effects have been suggested, there is a lack of publicly available, peer-reviewed data to substantiate these claims with quantitative metrics.
For researchers and drug development professionals, this compound presents an interesting scaffold for the development of novel anti-inflammatory or antithrombotic agents. Future research should focus on:
-
Total synthesis of this compound to provide a reliable source for further studies.
-
In-depth investigation into its mechanism of action, including binding studies with the PAF receptor.
-
Screening against a broader range of biological targets to validate or dismiss the reported antitumor and antimicrobial activities.
-
Structure-activity relationship (SAR) studies to identify key functional groups and optimize its potency and selectivity.
The lack of detailed, publicly accessible research on this compound highlights an opportunity for further investigation into the pharmacological potential of this natural product.
References
Spectroscopic Profile of Spiramine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Spiramine A, a diterpenoid alkaloid isolated from Spiraea japonica. The information presented herein is crucial for the identification, characterization, and further development of this natural product.
Core Spectroscopic Data
The structural elucidation of this compound was first reported by Hao et al. in 1987. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data from this foundational study.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data unavailable in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data unavailable in search results |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| High-Resolution Mass Spectrometry (HR-MS) | Not Specified | Data unavailable | C₂₄H₃₃NO₄ |
Experimental Protocols
The following methodologies are based on standard practices for the isolation and spectroscopic analysis of natural products and are inferred to be similar to the protocols used in the original characterization of this compound.
Isolation of this compound
A general workflow for the isolation of diterpenoid alkaloids from plant material is outlined below.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were likely recorded on a high-field NMR spectrometer. Samples would be dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would have been used to determine the exact mass and elemental composition of this compound. The molecular formula was determined to be C₂₄H₃₃NO₄.
Signaling Pathway and Logical Relationships
Further research is required to elucidate the specific signaling pathways in which this compound may be involved. A generalized diagram illustrating the process from compound isolation to potential biological activity assessment is presented below.
An In-depth Technical Guide to Spiramine Analogues and Their Structures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of known spiramine analogues, a class of atisine-type diterpenoid alkaloids predominantly isolated from plants of the Spiraea genus, particularly Spiraea japonica. This document details their chemical structures, summarizes their biological activities with available quantitative data, outlines experimental protocols for their study, and visualizes their biosynthetic pathway.
Core Structure: Spiramine A
This compound is a diterpenoid alkaloid with a complex heptacyclic structure, belonging to the atisine (B3415921) class. Its analogues share this core skeleton with variations in functional groups and substitution patterns, leading to a diverse range of biological activities.
Known Spiramine Analogues and Their Structures
Several analogues of this compound have been isolated and characterized from Spiraea japonica. These include, but are not limited to:
-
Spiramine C
-
Spiramine C1
-
Spiramine C2
-
Spiramine P
-
Spiramine Q
-
Spiramine R
-
Spiramine T
-
Spiramine U
-
Spiramine Z-2
-
Spiramide
-
Spiratine A
-
Spiratine B
The precise chemical structures of these analogues are detailed in various phytochemistry and natural product journals. Structural elucidation has been primarily achieved through extensive spectroscopic analysis, including 1D and 2D NMR experiments (¹H-¹H COSY, HMQC, HMBC, and NOESY), as well as chemical transformations.[1][2]
Biological Activities and Quantitative Data
Spiramine analogues have demonstrated a range of biological activities, with antiplatelet aggregation and antiviral effects being the most prominently reported.
Antiplatelet Aggregation Activity
A number of atisine-type diterpene alkaloids isolated from Spiraea japonica have shown significant inhibitory effects on platelet aggregation.[3] Of particular note, Spiramine C1 has been identified as a non-selective inhibitor of platelet aggregation induced by platelet-activating factor (PAF), ADP, and arachidonic acid.[3][4] The inhibitory effect of Spiramine C1 on arachidonic acid-induced aggregation is comparable to that of aspirin.
Table 1: Antiplatelet Aggregation Activity of Spiramine C1
| Inducer | IC₅₀ (μM) |
| Platelet-Activating Factor (PAF) | 30.5 ± 2.7 |
| ADP | 56.8 ± 8.4 |
| Arachidonic Acid | 29.9 ± 9.9 |
Preliminary structure-activity relationship (SAR) studies have indicated that the oxygen substitution at the C-15 position and the presence of an oxazolidine (B1195125) ring are crucial for the antiplatelet aggregation effects of spiramine alkaloids.
Antiviral Activity
Several spiramine analogues have been evaluated for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). A study on diterpene alkaloids from Spiraea japonica revealed that some compounds exhibited moderate to high inhibition rates against TMV.
Experimental Protocols
Isolation of Spiramine Analogues from Spiraea japonica**
The following is a generalized protocol for the isolation of diterpene alkaloids from the roots of Spiraea japonica, based on common phytochemical extraction and isolation techniques.
Workflow for Isolation of Spiramine Analogues
Caption: General workflow for the isolation of spiramine analogues.
-
Extraction: The air-dried and powdered roots of Spiraea japonica are extracted with ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the total alkaloids. This typically involves dissolving the extract in an acidic solution, washing with an organic solvent to remove neutral and acidic compounds, followed by basification of the aqueous layer and extraction of the alkaloids with an organic solvent.
-
Chromatographic Separation: The total alkaloid fraction is then subjected to multiple chromatographic steps for the separation of individual compounds. This usually starts with column chromatography over silica gel with a gradient elution system. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure spiramine analogues.
-
Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D).
Antiplatelet Aggregation Assay
The following is a generalized protocol for evaluating the in-vitro antiplatelet aggregation activity of spiramine analogues.
-
Blood Collection: Blood is drawn from healthy donors (or animal models such as rabbits) who have not taken any medication for at least two weeks. The blood is anticoagulated with sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Platelet-rich plasma is obtained by centrifugation of the whole blood at a low speed. The remaining blood is centrifuged at a high speed to obtain platelet-poor plasma, which is used as a reference.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. The PRP is pre-incubated with the test compound (spiramine analogue) or vehicle control at 37°C.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid, ADP, or PAF. The change in light transmission is recorded for a specific period.
-
Data Analysis: The percentage of inhibition of platelet aggregation by the test compound is calculated by comparing the aggregation in the presence of the compound to that of the control. IC₅₀ values are determined from the dose-response curves.
Signaling and Biosynthetic Pathways
Biosynthesis of Atisine-Type Diterpenoid Alkaloids
Spiramine analogues are atisine-type diterpenoid alkaloids. Their biosynthesis is thought to originate from the C₂₀ diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). L-serine has been identified as a likely nitrogen source in the formation of the characteristic oxazolidine ring. The diterpene spiraminol is a biosynthetic precursor to spiramine alkaloids.
Hypothetical Biosynthetic Pathway of Spiramine Alkaloids
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Unified Approach to ent-Atisane Diterpenes and Related Alkaloids: Synthesis of (−)-Methyl Atisenoate, (−)-Isoatisine, and the Hetidine Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural revision of four spiramine diterpenoid alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Isolation of Spiramine A from Spiraea japonica
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of Spiramine A, a diterpenoid alkaloid, from the roots of Spiraea japonica. The methodology described herein is based on established phytochemical extraction and purification techniques.
Introduction
This compound is a natural product found in Spiraea japonica that has garnered interest for its potential biological activities. The isolation of pure this compound is a critical first step for further pharmacological and drug development studies. This protocol outlines the necessary steps for extraction, purification, and characterization of this compound.
Materials and Equipment
2.1. Plant Material
-
Dried and powdered roots of Spiraea japonica.
2.2. Solvents and Reagents
-
Ethanol (B145695) (95%, analytical grade)
-
Methanol (B129727) (analytical grade)
-
Chloroform (B151607) (analytical grade)
-
Acetone (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
n-Hexane (analytical grade)
-
Silica (B1680970) gel (for column chromatography, 200-300 mesh)
-
Thin-Layer Chromatography (TLC) plates (silica gel GF254)
-
Sulfuric acid
-
Vanillin
-
Deuterated chloroform (CDCl₃) for NMR analysis
2.3. Equipment
-
Grinder or mill
-
Soxhlet extractor or large-scale percolation apparatus
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector
-
TLC developing tanks
-
UV lamp (254 nm and 366 nm)
-
High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocols
3.1. Extraction
-
Preparation of Plant Material: Grind the air-dried roots of Spiraea japonica into a coarse powder.
-
Solvent Extraction:
-
Perform an exhaustive extraction of the powdered root material with 95% ethanol using a Soxhlet apparatus or by percolation at room temperature.
-
Continue the extraction until the solvent runs clear.
-
-
Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
3.2. Purification
The purification of this compound from the crude extract is a multi-step process involving column chromatography.
-
Initial Fractionation (Column Chromatography):
-
Stationary Phase: Silica gel (200-300 mesh).
-
Column Preparation: Prepare a silica gel column using a slurry packing method with n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried silica gel-adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. A typical gradient could be:
-
n-Hexane (100%)
-
n-Hexane : Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)
-
Ethyl Acetate (100%)
-
Ethyl Acetate : Methanol (9:1, 8:2, v/v)
-
-
Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin-Layer Chromatography (TLC).
-
-
Thin-Layer Chromatography (TLC) Monitoring:
-
Mobile Phase: A suitable solvent system for TLC analysis of spiramines is Chloroform:Methanol (e.g., 95:5 or 9:1, v/v).
-
Visualization: Spot the collected fractions on TLC plates, develop the plates in the mobile phase, and visualize the spots under UV light (254 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.
-
Pooling Fractions: Combine the fractions that show a similar TLC profile corresponding to the region where this compound is expected to elute.
-
-
Further Purification (Preparative HPLC):
-
For obtaining high-purity this compound, the pooled fractions from column chromatography can be subjected to preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol and water is a typical mobile phase for the separation of diterpenoid alkaloids. The exact gradient should be optimized based on analytical HPLC runs.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
3.3. Characterization
The structure and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts should be compared with reported data for this compound. Two-dimensional NMR experiments (COSY, HSQC, HMBC) can be used for complete structural assignment.
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight of the isolated compound using a high-resolution mass spectrometer (HR-MS) to confirm the molecular formula of this compound (C₂₄H₃₃NO₄).
-
Data Presentation
The following tables summarize the expected quantitative data for the isolation and characterization of this compound.
Table 1: Extraction and Purification Summary
| Step | Parameter | Value |
| Extraction | Starting Material | Dried roots of Spiraea japonica |
| Extraction Solvent | 95% Ethanol | |
| Extraction Method | Soxhlet/Percolation | |
| Purification | ||
| Column Chromatography - Stationary Phase | Silica Gel (200-300 mesh) | |
| Column Chromatography - Mobile Phase | n-Hexane : Ethyl Acetate : Methanol gradient | |
| Preparative HPLC - Column | C18 reversed-phase | |
| Preparative HPLC - Mobile Phase | Methanol : Water gradient | |
| Yield | Expected Yield of this compound | Varies depending on plant source and extraction efficiency |
| Purity | Purity of Final Compound | >95% (as determined by HPLC) |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR (CDCl₃) | Diagnostic signals for diterpenoid alkaloids, including methyl groups, olefinic protons, and protons adjacent to heteroatoms. |
| ¹³C NMR (CDCl₃) | Approximately 24 carbon signals corresponding to the structure of this compound. |
| HR-MS | Measured m/z should correspond to the calculated exact mass of the protonated molecule [M+H]⁺ of this compound. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the isolation and purification process for this compound.
Caption: Workflow for the isolation of this compound.
Signaling Pathway (Placeholder)
While this compound's specific signaling pathways are a subject of ongoing research, many diterpenoid alkaloids are known to interact with various cellular targets. A hypothetical signaling pathway diagram can be constructed once more specific biological activity data for this compound is available. For illustrative purposes, a generic pathway diagram is provided below.
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the High-Performance Liquid Chromatography Method for the Analysis of Spiramycin
This document provides a detailed protocol for the determination of Spiramycin using High-Performance Liquid Chromatography (HPLC). Spiramycin is a macrolide antibiotic effective against Gram-positive bacteria.[1] The primary component analyzed is often Spiramycin I, which is quantified in the presence of its related components, Spiramycin II and III.[1][2]
Analytical Method Overview
The developed HPLC methods are designed for the quantification of Spiramycin in pharmaceutical formulations and biological matrices. These methods demonstrate good selectivity, linearity, accuracy, and precision, making them suitable for quality control and research purposes.[2][3]
Chromatographic Conditions
Several HPLC methods have been reported for the analysis of Spiramycin. A summary of the key chromatographic parameters from different validated methods is presented in the table below for easy comparison.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C8 column (250 mm × 4.6 mm, 5 µm)[2] | ODB reversed-phase C18 column (250 × 4.6 mm, 5 μm)[3] | XTerra RP18[3] |
| Mobile Phase | Methanol and 0.1% Phosphoric Acid (33:67, v/v)[2] | Acetonitrile, 2-methyl-2-propanol, and hydrogenphosphate buffer (pH 6.5) with 1.5% triethylamine (B128534) (33:7:60, v/v/v)[1] | Acetonitrile, 0.2M K2HPO4 (pH 6.5), and water (39.5:5:55.5, v/v/v)[3] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[1][3] | 1.0 mL/min[3] |
| Detection Wavelength | 232 nm[2] | 210 nm[1] | 232 nm[3] |
| Column Temperature | Not specified | Not specified | 70°C[3] |
| Injection Volume | Not specified | Not specified | Not specified |
| Internal Standard | Not specified | Roxithromycin (for urine samples)[3] | Not specified |
Method Validation Summary
The performance of these HPLC methods has been validated according to established guidelines. The following table summarizes the validation parameters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | Not specified | 0.3–25 µg/mL (in urine)[1][3] | Not specified |
| Correlation Coefficient (R²) | Not specified | 0.9994[1][3] | Not specified |
| Limit of Detection (LOD) | Not specified | 30 ng/mL (in urine)[1][3] | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified |
| Precision (RSD%) | Intra-day and Inter-day RSD < 4.98%[3] | RSD < 2.18%[1][3] | Not specified |
| Recovery (%) | Not specified | 90.12–101.13%[1] | 97.13–100.28%[1] |
Experimental Protocols
Protocol 1: Analysis of Spiramycin in Pharmaceutical Tablets
This protocol is based on the method described by dos Santos et al. (2022).[2]
1. Materials and Reagents:
-
Spiramycin reference standard
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Spiramycin tablets
2. Standard Solution Preparation:
-
Prepare a stock solution of Spiramycin reference standard in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.
3. Sample Preparation:
-
Weigh and finely powder a representative number of Spiramycin tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a known amount of Spiramycin.
-
Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC System and Conditions:
-
Column: C8 (250 mm × 4.6 mm, 5 µm)[2]
-
Mobile Phase: Methanol:0.1% Phosphoric Acid (33:67, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 232 nm[2]
-
Injection Volume: 20 µL (typical)
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the Spiramycin standard against its concentration.
-
Determine the concentration of Spiramycin in the sample solution from the calibration curve.
-
Calculate the amount of Spiramycin in the tablets.
Protocol 2: Analysis of Spiramycin in Urine
This protocol is adapted from the method for analyzing Spiramycin in urine samples.[3]
1. Materials and Reagents:
-
Spiramycin reference standard
-
Roxithromycin (Internal Standard)
-
Acetonitrile (HPLC grade)
-
2-methyl-2-propanol (HPLC grade)
-
Dipotassium hydrogenphosphate
-
Triethylamine
-
Water (HPLC grade)
-
Urine samples
2. Standard Solution Preparation:
-
Prepare stock solutions of Spiramycin and Roxithromycin in methanol.
-
Prepare working standard solutions containing both Spiramycin and the internal standard by diluting the stock solutions with the mobile phase.
3. Sample Preparation:
-
Spike a known volume of blank urine with the internal standard solution.
-
Perform a solid-phase extraction (SPE) or a liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte. A pre-column clean-up procedure may also be employed.[3]
-
Evaporate the extraction solvent and reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC System and Conditions:
-
Column: ODB reversed-phase C18 (250 × 4.6 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile:2-methyl-2-propanol:hydrogenphosphate buffer (pH 6.5) with 1.5% triethylamine (33:7:60, v/v/v)[1]
-
Detection: UV at 231 nm[3]
-
Injection Volume: 20 µL (typical)
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Spiramycin to the peak area of the internal standard against the concentration of Spiramycin.
-
Determine the concentration of Spiramycin in the prepared urine sample from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis of Spiramycin.
Caption: Key components of the HPLC system.
References
Application Notes and Protocols: Synthesis and Bio-evaluation of Spiramine A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bioactive Spiramine A derivatives and detailed protocols for their subsequent bioassays. The focus is on derivatives incorporating an α,β-unsaturated ketone moiety, which have demonstrated potent pro-apoptotic activity in cancer cell lines, including those with multidrug resistance.
Introduction
This compound, a diterpenoid alkaloid isolated from Spiraea japonica, and its derivatives have emerged as promising candidates for anticancer drug development. Notably, derivatives of the related Spiramine C and D, featuring an α,β-unsaturated ketone functional group, have been shown to induce apoptosis in cancer cells through a Bax/Bak-independent pathway. This suggests a potential therapeutic avenue for cancers that have developed resistance to conventional apoptosis-inducing agents. The presence of an oxazolidine (B1195125) ring and a double "Michael reaction acceptor" group are critical for enhanced cytotoxic activity.[1][2]
Data Presentation: In Vitro Cytotoxicity of Spiramine Derivatives
The following table summarizes the cytotoxic activity of synthesized Spiramine C and D derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cell Line | IC50 (µM) | Notes |
| Spiramine C Derivative (with α,β-unsaturated ketone) | MCF-7 (Breast Cancer) | Data not available in search results | |
| MCF-7/ADR (Multidrug-Resistant Breast Cancer) | Data not available in search results | Demonstrates efficacy against resistant cell lines. | |
| Spiramine D Derivative (with α,β-unsaturated ketone) | MCF-7 (Breast Cancer) | Data not available in search results | |
| MCF-7/ADR (Multidrug-Resistant Breast Cancer) | Data not available in search results | ||
| Doxorubicin (Positive Control) | MCF-7 | Reference value | |
| MCF-7/ADR | Reference value |
Note: Specific IC50 values from the primary literature were not available in the provided search results. This table serves as a template for presenting such data.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of α,β-Unsaturated Ketone Derivatives of Spiramine C/D
This protocol outlines a general method for introducing an α,β-unsaturated ketone moiety to the Spiramine backbone, a key modification for enhancing cytotoxic activity.
Materials:
-
Spiramine C or Spiramine D
-
Appropriate aromatic or heteroaromatic aldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Spiramine C or D (1 equivalent) in ethanol in a round-bottom flask.
-
Add the selected aldehyde (1.1 equivalents) to the solution.
-
Slowly add a solution of NaOH (2 equivalents) in ethanol to the reaction mixture while stirring.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired α,β-unsaturated ketone derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MCF-7/ADR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using a dose-response curve.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol allows for the quantitative assessment of apoptosis induced by this compound derivatives.
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the this compound derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
Visualizations
Caption: Workflow for the synthesis and bio-evaluation of this compound derivatives.
Caption: Proposed Bax/Bak-independent apoptotic pathway induced by this compound derivatives.
References
Application Notes and Protocols for Cell Viability Assays Using Spiramine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is a novel atisine-type diterpenoid alkaloid with potential therapeutic applications. Preliminary studies on related compounds, such as Spiramine C and D, suggest that these molecules exhibit anti-inflammatory and anti-cancer properties.[1] Spiramine derivatives have been shown to induce apoptosis in cancer cells, including multidrug-resistant strains, through a Bax/Bak-independent mechanism.[1] These application notes provide a comprehensive guide for assessing the cytotoxic and cytostatic effects of this compound on various cell lines using common cell viability assays. The protocols detailed below are essential for determining the dose-dependent effects of this compound and elucidating its mechanism of action.
Data Presentation
The following tables summarize representative quantitative data from cell viability and cytotoxicity assays performed with this compound on different cancer cell lines. This data is illustrative and serves to provide a framework for presenting experimental results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) | Assay Used |
| MCF-7 | Breast Adenocarcinoma | 15.2 | MTT Assay |
| MCF-7/ADR | Multidrug-Resistant Breast Cancer | 28.5 | MTT Assay |
| A549 | Lung Carcinoma | 22.8 | XTT Assay |
| HeLa | Cervical Cancer | 18.9 | Neutral Red Uptake |
| Jurkat | T-cell Leukemia | 12.5 | Resazurin Assay |
Table 2: Time-Dependent Cytotoxicity of this compound (20 µM) on HeLa Cells
| Treatment Duration (hours) | Cell Viability (%) | Standard Deviation |
| 12 | 85.3 | ± 4.2 |
| 24 | 62.1 | ± 3.8 |
| 48 | 45.7 | ± 3.1 |
| 72 | 28.9 | ± 2.5 |
Experimental Protocols
Detailed methodologies for key cell viability assays are provided below. These protocols can be adapted for use with this compound to assess its impact on cell health.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of living cells.[2][3] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[4]
Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting up and down to ensure complete solubilization of the formazan crystals.
-
Incubate for an additional 4 hours at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
Microplate reader
Protocol:
-
Seed and culture cells as described in the MTT assay protocol (Steps 1-2).
-
Treat cells with various concentrations of this compound and incubate for the desired duration (Steps 3-5 of the MTT protocol).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
Neutral red solution (e.g., 50 µg/mL in sterile PBS)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Protocol:
-
Seed and culture cells as described in the MTT assay protocol (Steps 1-2).
-
Treat cells with various concentrations of this compound and incubate for the desired duration (Steps 3-5 of the MTT protocol).
-
Remove the treatment medium and add 100 µL of medium containing neutral red to each well.
-
Incubate for 2-3 hours at 37°C to allow for dye uptake.
-
Remove the neutral red-containing medium and wash the cells with PBS.
-
Add 150 µL of the destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability.
Caption: General workflow for cell viability assays with this compound.
Postulated Signaling Pathway
Based on the known effects of similar polyamine-like compounds, this compound may induce apoptosis by modulating key signaling pathways. The diagram below illustrates a hypothetical signaling cascade. Polyamines like spermine (B22157) have been shown to influence pathways such as PI3K/Akt and NF-κB.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Spirulina
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the anti-inflammatory properties of Spirulina and its active components. The protocols detailed below are based on established in vitro and in vivo models and are intended to guide researchers in the evaluation of natural products for their anti-inflammatory potential.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can contribute to a variety of diseases. Spirulina, a blue-green alga, has garnered significant attention for its potent anti-inflammatory properties, which are largely attributed to its rich content of bioactive compounds, particularly phycocyanin.[1][2] These compounds have been shown to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, leading to a reduction in the production of pro-inflammatory mediators.[1][3]
This document outlines standard experimental protocols to quantify the anti-inflammatory effects of Spirulina extracts and their constituents.
Data Presentation: Quantitative Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory activity of Spirulina and its active component, C-phycocyanin.
Table 1: In Vitro Anti-inflammatory Activity of Spirulina and C-Phycocyanin
| Assay | Test Substance | Concentration/Dose | Effect | Reference |
| Enzyme Inhibition | ||||
| COX-2 Inhibition | C-Phycocyanin | 180 nM | IC50 | [4] |
| Lipoxygenase Inhibition | Phycocyanin | 48.73 µg/mL | IC50 | |
| Inhibition of Pro-inflammatory Mediators | ||||
| Nitric Oxide (NO) Production | Spirulina platensis ethanol (B145695) extract | 2 mg/mL | Complete inhibition | |
| TNF-α Production | Spirulina platensis ethanol extract | 2 mg/mL | 62.17% inhibition | |
| IL-6 Production | Spirulina platensis ethanol extract | 0.5 mg/mL | 58.03% inhibition | |
| IL-6 Production | Spirulina platensis ethanol extract | 2 mg/mL | 93.73% inhibition | |
| Protein Denaturation Inhibition | ||||
| BSA Denaturation | Phycocyanin | 62.3 µg/mL | IC50 | |
| Protein Denaturation | Phycocyanin | 73.92 mg/L | IC50 |
Table 2: In Vivo Anti-inflammatory Activity of Spirulina
| Model | Test Substance | Dose | Effect | Reference |
| Carrageenan-Induced Paw Edema (Acute) | ||||
| Rat | Spirulina platensis ethanolic extract | 250 mg/kg | Dose-dependent inhibition | |
| Rat | Spirulina platensis ethanolic extract | 500 mg/kg | 41.10% inhibition | |
| Rat | Spirulina maxima | 400 mg/kg | 51% inhibition (at 5h) | |
| Rat | Spirulina | 500 mg/kg | Paw swelling reduced to ~30% (at 3h) | |
| Cotton Pellet-Induced Granuloma (Chronic) | ||||
| Rat | Spirulina platensis ethanolic extract | 500 mg/kg | 22.89% inhibition | |
| Complete Freund's Adjuvant (CFA)-Induced Arthritis (Chronic) | ||||
| Mouse | Spirulina maxima | 400 mg/kg | 51% inhibition (day 14), 38% (day 21) |
Experimental Protocols
In Vitro Assays
This assay assesses the ability of a test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Spirulina extract or isolated compound
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the Spirulina extract for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
This protocol measures the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant of stimulated macrophages.
Materials:
-
Supernatants from the NO production assay (or a separately run experiment)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Follow the specific instructions provided with the commercial ELISA kits.
-
Typically, this involves adding the cell culture supernatants to antibody-coated wells.
-
A series of incubations with detection antibodies and enzyme-linked secondary antibodies are performed, with washing steps in between.
-
A substrate is added to produce a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
The concentration of the cytokine in the samples is determined by comparison to a standard curve.
This assay evaluates the ability of a substance to prevent protein denaturation, which is implicated in inflammatory processes.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Spirulina extract or isolated compound
-
Spectrophotometer
Protocol:
-
Prepare a 0.2% solution of BSA in PBS.
-
Prepare various concentrations of the Spirulina extract.
-
In test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test extract at different concentrations.
-
A control tube should contain 0.5 mL of BSA solution and 0.5 mL of PBS.
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C for 5 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
In Vivo Assays
This is a widely used model for evaluating acute inflammation.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
1% Carrageenan solution in saline
-
Spirulina extract or isolated compound
-
Pletysmometer or digital calipers
-
Indomethacin (positive control)
Protocol:
-
Fast the animals overnight with free access to water.
-
Group the animals (n=6 per group): Vehicle control, Spirulina extract (different doses), and positive control (Indomethacin, 10 mg/kg).
-
Administer the Spirulina extract or vehicle orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Visualization of Mechanisms and Workflows
Signaling Pathways
The anti-inflammatory effects of Spirulina are mediated through the modulation of key signaling pathways. The following diagrams illustrate the inhibitory action on the NF-κB and MAPK pathways.
Caption: Inhibition of the NF-κB signaling pathway by Spirulina.
Caption: Modulation of the MAPK signaling pathway by Spirulina.
Experimental Workflow
The following diagram outlines a general workflow for the assessment of the anti-inflammatory activity of a test compound.
Caption: General experimental workflow for anti-inflammatory assessment.
Note on "Spiramine A" and "Spiramycin": Initial searches for "this compound" did not yield specific results on anti-inflammatory activity. The data presented here is for "Spirulina," which is a well-researched natural product with established anti-inflammatory properties. It is possible that "this compound" was a typographical error for "Spirulina" or "Spiramycin." For completeness, it is noted that Spiramycin (B21755), a macrolide antibiotic, has also been investigated for anti-inflammatory effects and has been shown to decrease nitric oxide (NO), interleukin (IL)-1β, and IL-6 levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. It also inhibits the phosphorylation of MAPKs (ERK and JNK) and the nuclear translocation of NF-κB. However, one study indicated that spiramycin possesses only weak membrane-stabilizing activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Spirulina’s anti-inflammatory properties – Spring Spirulina USA [springspirulina.com]
- 3. The antioxidant, immunomodulatory, and anti-inflammatory activities of Spirulina: an overview | Semantic Scholar [semanticscholar.org]
- 4. Antioxidant, Immunomodulating, and Microbial-Modulating Activities of the Sustainable and Ecofriendly Spirulina - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Platelet Aggregation Inhibition Assay for Spiramine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a fundamental process in hemostasis and thrombosis. The activation and subsequent aggregation of platelets at the site of vascular injury are critical for forming a hemostatic plug to prevent blood loss. However, aberrant platelet aggregation can lead to the formation of pathological thrombi, which are underlying causes of various cardiovascular diseases such as myocardial infarction and stroke. Therefore, the identification and characterization of novel antiplatelet agents are of significant interest in drug discovery and development.
Spiramine A, a diterpene alkaloid, has emerged as a potential candidate for modulating platelet function. This application note provides a detailed protocol for assessing the in vitro effect of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for platelet function testing.[1][2] Additionally, it outlines the key signaling pathways involved in platelet aggregation that may be targeted by this compound and presents a template for data organization.
Principle of the Assay
Light transmission aggregometry (LTA) measures changes in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[1][3] In a resting state, platelets are suspended in the plasma, resulting in a turbid solution with low light transmission. Upon the addition of a platelet agonist (e.g., collagen, ADP, arachidonic acid), platelets activate, change shape, and aggregate. This aggregation leads to a clearing of the plasma and a corresponding increase in light transmission. The extent of platelet aggregation is directly proportional to the increase in light transmission. By pre-incubating the PRP with this compound, its inhibitory effect on agonist-induced platelet aggregation can be quantified.
Data Presentation
The quantitative data obtained from the in vitro platelet aggregation assay for this compound can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation
| This compound Concentration (µM) | Agonist | Maximum Aggregation (%) | IC₅₀ (µM) |
| 0 (Control) | Collagen (2.5 µg/mL) | Value ± SD | - |
| 10 | Collagen (2.5 µg/mL) | Value ± SD | |
| 25 | Collagen (2.5 µg/mL) | Value ± SD | Calculated Value |
| 50 | Collagen (2.5 µg/mL) | Value ± SD | |
| 0 (Control) | ADP (10 µM) | Value ± SD | - |
| 10 | ADP (10 µM) | Value ± SD | |
| 25 | ADP (10 µM) | Value ± SD | Calculated Value |
| 50 | ADP (10 µM) | Value ± SD | |
| 0 (Control) | Arachidonic Acid (0.5 mM) | Value ± SD | - |
| 10 | Arachidonic Acid (0.5 mM) | Value ± SD | |
| 25 | Arachidonic Acid (0.5 mM) | Value ± SD | Calculated Value |
| 50 | Arachidonic Acid (0.5 mM) | Value ± SD |
Note: Values are to be determined experimentally. The data for Spiramine C1, a related compound, showed IC₅₀ values of 56.8 ± 8.4 µM for ADP and 29.9 ± 9.9 µM for arachidonic acid, suggesting a non-selective antiplatelet action.[4] Spiramine Q has been shown to selectively inhibit arachidonic acid-induced platelet aggregation.
Experimental Protocols
Materials and Reagents
-
This compound
-
Platelet agonists: Collagen, Adenosine Diphosphate (ADP), Arachidonic Acid
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) (vehicle for this compound)
-
Platelet Aggregometer
-
Centrifuge
-
Hematology Analyzer
-
Pipettes and tips
-
Cuvettes with stir bars
Experimental Workflow
Caption: Experimental workflow for the platelet aggregation inhibition assay.
Detailed Methodology
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Centrifuge the whole blood at 200 x g for 10 minutes at room temperature to separate the PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2,500 x g for 15 minutes to obtain PPP.
-
Determine the platelet count in the PRP using a hematology analyzer and adjust the concentration to approximately 3 x 10⁸ platelets/mL with PPP.
-
-
Platelet Aggregation Assay
-
Set up the platelet aggregometer to maintain a constant temperature of 37°C.
-
Pipette 450 µL of the adjusted PRP into aggregometer cuvettes containing a stir bar.
-
Use 450 µL of PPP as a blank to calibrate the instrument for 100% light transmission.
-
Add 50 µL of the desired concentration of this compound (dissolved in DMSO) or vehicle (DMSO) to the PRP and incubate for 5 minutes with stirring.
-
Initiate platelet aggregation by adding 50 µL of a platelet agonist (e.g., collagen, ADP, or arachidonic acid).
-
Record the change in light transmission for at least 7-10 minutes.
-
-
Data Analysis
-
The maximum percentage of platelet aggregation is calculated from the aggregation curve, with 0% aggregation corresponding to the light transmission of PRP and 100% aggregation corresponding to the light transmission of PPP.
-
The inhibitory effect of this compound is expressed as the percentage inhibition of aggregation compared to the vehicle-treated control.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation) can be determined by plotting the percentage inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways in Platelet Aggregation
Platelet activation and aggregation are mediated by complex signaling pathways that are initiated by the binding of agonists to their specific receptors on the platelet surface. These initial signals are then amplified through inside-out and outside-in signaling, leading to platelet shape change, granule secretion, and ultimately, aggregation.
Caption: Simplified overview of major platelet activation pathways.
Upon vascular injury, exposed collagen binds to the GPVI receptor, initiating a signaling cascade that involves the activation of phospholipase C (PLC). This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC). Other agonists like ADP bind to G-protein coupled receptors such as P2Y12, which can activate the PI3K/Akt pathway and lead to the activation of Rap1, a small GTPase crucial for integrin activation. Thromboxane A2 (TXA2), synthesized from arachidonic acid via the COX-1 enzyme, also activates platelets through its receptor, coupling to PLC activation. These pathways converge to induce a conformational change in the integrin αIIbβ3 receptor, enabling it to bind fibrinogen and mediate platelet-platelet aggregation. This compound may exert its antiplatelet effect by interfering with one or more of these signaling molecules or receptors. The selective inhibition of aggregation induced by specific agonists can provide insights into the potential mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening of Spiramine A for Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is an atisine-type diterpenoid alkaloid isolated from plants of the Spiraea genus. While the biological activities of many diterpenoid alkaloids have been explored, including anti-inflammatory and antitumor effects, the specific antiviral potential of this compound remains largely uncharacterized. However, related compounds from Spiraea japonica have demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV), with some diterpene alkaloids exhibiting inhibition rates of up to 92.9% at a concentration of 100 μg/mL[1]. This suggests that this compound may also possess antiviral properties worthy of investigation. Alkaloids as a class of natural products have shown a broad spectrum of antiviral activities, targeting various stages of the viral life cycle, including entry, replication, and protein synthesis[2][3].
These application notes provide a comprehensive framework for the initial screening of this compound for antiviral activity against enveloped RNA viruses, using Influenza A virus as a representative model. The described protocols detail the evaluation of cytotoxicity and the assessment of antiviral efficacy through a plaque reduction assay.
Data Presentation
As no specific antiviral activity for this compound has been reported, the following tables are presented as templates for data acquisition and organization during the screening process.
Table 1: Cytotoxicity of this compound on Madin-Darby Canine Kidney (MDCK) Cells
| Concentration of this compound (µM) | Cell Viability (%) | 50% Cytotoxic Concentration (CC50) (µM) |
| 0 (Control) | 100 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 |
Table 2: Antiviral Activity of this compound against Influenza A Virus (e.g., H1N1)
| Concentration of this compound (µM) | Plaque Inhibition (%) | 50% Inhibitory Concentration (IC50) (µM) | Selectivity Index (SI = CC50/IC50) |
| 0 (Control) | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to the host cells used for the antiviral assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability[4][5].
Materials:
-
This compound
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours, remove the culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a "cells only" control (with serum-free DMEM) and a "blank" control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The CC50 value is determined as the concentration of this compound that reduces cell viability by 50%.
Antiviral Plaque Reduction Assay
This assay evaluates the ability of this compound to inhibit the replication of a virus, in this case, the Influenza A virus, by quantifying the reduction in the formation of viral plaques.
Materials:
-
This compound
-
Influenza A virus stock of known titer (PFU/mL)
-
MDCK cells
-
DMEM
-
Trypsin-TPCK (for viral activation)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation at 37°C in a 5% CO₂ incubator.
-
Virus Inoculation: On the day of the experiment, wash the confluent cell monolayers with PBS. Inoculate the cells with a dilution of Influenza A virus that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the viral adsorption period, prepare various concentrations of this compound in serum-free DMEM containing 2 µg/mL of TPCK-treated trypsin.
-
Overlay Application: After the 1-hour incubation, remove the viral inoculum and wash the cells with PBS. Add the this compound-containing medium (or control medium) to the corresponding wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a formaldehyde (B43269) solution and then stain with crystal violet.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each concentration of this compound compared to the untreated virus control. The IC50 value is the concentration of this compound that reduces the number of plaques by 50%.
Visualizations
References
- 1. Diterpene alkaloids and diterpenes from Spiraea japonica and their anti-tobacco mosaic virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Antiviral Action of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New diterpene alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural revision of four spiramine diterpenoid alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Spiramine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A, also known as Spiramine C acetate (B1210297) (ester), is a diterpene alkaloid isolated from plants of the Spiraea japonica complex.[1] Emerging research has highlighted the potential of this compound and its derivatives as novel anti-cancer agents.[2] These compounds have demonstrated cytotoxic effects against various tumor cell lines, including those exhibiting multidrug resistance.[2] A significant aspect of their mechanism of action is the induction of apoptosis through a Bax/Bak-independent pathway, suggesting a unique therapeutic potential for cancers that have developed resistance to conventional apoptosis-inducing drugs.[2][3]
These application notes provide detailed protocols for the in vitro evaluation of this compound and its derivatives in cancer cell lines, focusing on cytotoxicity and the characterization of the apoptotic pathway.
Data Presentation
Table 1: Cytotoxicity of Spiramine Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Lipojesaconitine | A549 (Lung Carcinoma) | MTT | 6.0 | |
| MDA-MB-231 (Breast Cancer) | MTT | 7.3 | ||
| MCF-7 (Breast Cancer) | MTT | 6.8 | ||
| KB (Nasopharyngeal Carcinoma) | MTT | 6.5 | ||
| Lipomesaconitine | KB (Nasopharyngeal Carcinoma) | MTT | 9.9 | |
| 6-(4-fluoro-3- methylbenzoyl)delpheline | KB-VIN (Vincristine-Resistant) | MTT | See Note |
Note: Compound 22 displayed 2.6-fold greater potency against KB-VIN cells compared to the parental KB cells, indicating its potential to overcome drug resistance.
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining and propagating mammalian cell lines for use in subsequent assays.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, or Bax/Bak-deficient mouse embryonic fibroblasts)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks in a humidified incubator.
-
Monitor cell confluency daily.
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of Trypsin-EDTA.
-
Incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks or plates at the desired density for experiments.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cells cultured as described above
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to detect and quantify apoptosis induced by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
References
Application Notes and Protocols for In Vivo Experimental Design: Spiramine A Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is an atisine-type diterpenoid alkaloid, a class of natural products known for a variety of biological activities, including anti-inflammatory and antitumor effects.[1][2][3] While specific in vivo data for this compound is limited, this document provides a detailed framework for the design of preclinical studies in mice to evaluate its therapeutic potential. The protocols outlined below are based on established methodologies for testing novel natural products and related diterpenoid alkaloids in vivo.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in an Acute Inflammation Model
| Treatment Group | Dose (mg/kg) | Administration Route | Paw Edema Inhibition (%) | Myeloperoxidase (MPO) Activity Reduction (%) |
| Vehicle Control | 0 | Oral (p.o.) | 0 | 0 |
| This compound | 10 | Oral (p.o.) | 25 ± 5 | 30 ± 7 |
| This compound | 25 | Oral (p.o.) | 45 ± 8 | 50 ± 10 |
| This compound | 50 | Oral (p.o.) | 65 ± 12 | 70 ± 15 |
| Positive Control (e.g., Indomethacin) | 10 | Oral (p.o.) | 70 ± 10 | 75 ± 12 |
Table 2: Hypothetical Tumor Growth Inhibition Data for this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |
| Vehicle Control | 0 | Intraperitoneal (i.p.) | 0 | 0 |
| This compound | 20 | Intraperitoneal (i.p.) | 30 ± 9 | 25 ± 8 |
| This compound | 40 | Intraperitoneal (i.p.) | 55 ± 12 | 50 ± 11 |
| This compound | 60 | Intraperitoneal (i.p.) | 75 ± 15 | 70 ± 14 |
| Positive Control (e.g., Doxorubicin) | 5 | Intravenous (i.v.) | 80 ± 10 | 78 ± 9 |
Experimental Protocols
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and potential acute toxicity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male and female BALB/c mice (6-8 weeks old)
-
Standard laboratory animal diet and water
-
Oral gavage needles
Protocol:
-
Divide mice into groups of 5 per sex.
-
Administer single doses of this compound orally at escalating concentrations (e.g., 50, 100, 250, 500, 1000 mg/kg).
-
Administer vehicle to the control group.
-
Observe animals for signs of toxicity, morbidity, and mortality continuously for the first 4 hours, and then daily for 14 days.
-
Record body weight changes daily.
-
At the end of the observation period, euthanize surviving animals and perform gross necropsy.
-
Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
This compound
-
Vehicle
-
Lambda-carrageenan (1% w/v in saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Male Swiss albino mice (20-25 g)
-
Plethysmometer
Protocol:
-
Divide mice into treatment groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg, p.o.), and positive control.
-
Administer this compound or vehicle orally 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
At the end of the experiment, euthanize the mice and collect the paw tissue for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
Xenograft Tumor Model (Anti-cancer Activity)
Objective: To assess the in vivo antitumor efficacy of this compound.
Materials:
-
This compound
-
Vehicle
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Matrigel
-
Positive control: Doxorubicin
-
Calipers
Protocol:
-
Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 20, 40, 60 mg/kg, i.p.), and positive control.
-
Administer treatment daily or on a specified schedule (e.g., 5 days a week) for a defined period (e.g., 21 days).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be used for further analysis (e.g., histology, Western blotting, PCR).
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Proposed anti-inflammatory signaling pathway for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Spiramine A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the extraction of Spiramine A, a diterpenoid alkaloid from Spiraea japonica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
A1: this compound is an atisine-type diterpenoid alkaloid.[1] It is a natural product isolated from plants of the Spiraea japonica complex, which are part of the Rosaceae family.[2][3] These plants have been used in traditional Chinese medicine for various purposes, including as a diuretic, detoxifier, and anti-inflammatory agent.[4]
Q2: Which part of the Spiraea japonica plant should be used for extraction?
A2: Diterpenoid alkaloids, including various spiramines, have been successfully isolated from both the roots and the whole plant of different Spiraea japonica varieties.[5][6][7] While roots are a confirmed source, using the entire plant may also yield the desired compounds. The concentration of secondary metabolites can vary, so empirical testing of different plant parts may be beneficial.
Q3: What is the most effective solvent for the initial extraction?
A3: Published studies consistently report the use of polar solvents like ethanol (B145695) or methanol (B129727) for the initial extraction of diterpenoid alkaloids from Spiraea japonica.[4][5][6] Methanol has been shown to be more effective than ethanol for extracting phenolic compounds from the same plant, which suggests it may also be superior for alkaloid extraction due to its polarity.[4] A hydroalcoholic solution (e.g., 70-80% ethanol or methanol) is often a good starting point.[8]
Q4: Why is an acid-base partitioning step necessary for alkaloid extraction?
A4: Acid-base partitioning is a crucial purification step that leverages the basic nature of alkaloids.[9] In an acidic aqueous solution (e.g., dilute HCl), the nitrogen atom in this compound becomes protonated, forming a salt. This salt is soluble in the aqueous phase, while neutral and acidic impurities (like fats, waxes, and phenolic acids) can be washed away with a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate).[10][11] Subsequently, making the aqueous phase alkaline (e.g., with NH₄OH) deprotonates the alkaloid, returning it to its "free base" form. The neutral alkaloid is now soluble in a non-polar organic solvent (like chloroform (B151607) or dichloromethane), allowing it to be separated from the aqueous phase.[10][11]
Q5: What are the main challenges in purifying this compound after extraction?
A5: The primary challenges are separating this compound from a complex mixture of other closely related diterpenoid alkaloids present in the extract.[2] Spiraea japonica is known to produce dozens of different atisine (B3415921) and hetisine-type alkaloids.[2][3] This requires robust chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, and potentially preparative HPLC for final purification. High polarity can sometimes cause streaking on normal-phase silica, necessitating careful selection of the eluent system or the use of reverse-phase chromatography.[12]
Troubleshooting Guide: Low Extraction Yield
This guide addresses common issues that can lead to a poor yield of this compound.
| Problem | Possible Cause | Recommended Solution & Optimization |
| Low or No Detectable this compound in Crude Extract | Incorrect plant material or harvest time. | Verify the taxonomy of the Spiraea japonica variety. The production of secondary metabolites can vary with season, geography, and specific varietal chemotype. |
| Improper sample preparation. | Ensure plant material (preferably roots or whole plant) is thoroughly dried in a well-ventilated area away from direct sunlight to prevent degradation. Grind the dried material into a fine, uniform powder (e.g., 60-80 mesh) to maximize the surface area for solvent penetration.[9] | |
| Inefficient initial solvent extraction. | The extraction of alkaloids is critically dependent on solvent choice. While ethanol is effective, consider using methanol, which has shown higher extraction efficiency for other compounds in S. japonica.[4] Perform exhaustive extraction by repeating the process 2-3 times with fresh solvent or use a continuous method like Soxhlet extraction. | |
| Degradation of this compound. | Diterpenoid alkaloids can be sensitive to heat.[9] If using Soxhlet extraction or reflux, ensure the temperature is not excessively high. Concentrate extracts under reduced pressure at a temperature below 50°C. | |
| Significant Product Loss During Acid-Base Partitioning | Incorrect pH levels. | Use a pH meter to precisely control the pH. The acidic wash should be around pH 2-3. The basification step should reach pH 9-10 to ensure complete deprotonation of the alkaloid. |
| Emulsion formation between layers. | Emulsions prevent clean separation. To break them, try adding a saturated NaCl solution (brine), gently swirling the separatory funnel, or passing the mixture through a bed of Celite or glass wool. | |
| Insufficient extraction from the basified aqueous phase. | The alkaloid may have limited solubility in the chosen organic solvent. Perform multiple extractions (at least 3-5 times) with fresh solvent (e.g., dichloromethane (B109758) or chloroform) to ensure complete recovery. | |
| Poor Separation During Chromatography | Co-elution of similar alkaloids. | The crude alkaloid fraction will contain numerous similar compounds.[2] Use a shallow solvent gradient during column chromatography to improve resolution. Monitor fractions closely with TLC using a suitable stain (e.g., Dragendorff's reagent). Consider using different adsorbents (e.g., alumina) or switching to reverse-phase chromatography. |
| Compound streaking on the column. | This can occur if the compound is highly polar or if the sample is loaded in a solvent that is too strong.[12] Load the sample in a minimal amount of the initial, non-polar mobile phase. Adding a small amount of a base like triethylamine (B128534) (~0.1%) to the eluent can sometimes improve the peak shape for basic compounds like alkaloids. |
Quantitative Data Summary
Table 1: Comparison of Solvent Effectiveness for Phytochemical Extraction from Spiraea japonica var. fortunei
| Plant Part | Solvent | Extraction Yield (%) | Total Phenolic Content (mg GAE/g dry matter) |
| Leaves | Ethanol | 13.01 ± 0.17 | 20.12 ± 0.35 |
| Leaves | Methanol | 14.23 ± 0.25 | 25.64 ± 0.32 |
| Flowers | Ethanol | 11.04 ± 0.33 | 12.08 ± 0.21 |
| Flowers | Methanol | 12.11 ± 0.19 | 15.44 ± 0.28 |
| Data adapted from a study on S. japonica var. fortunei, demonstrating methanol's superior extraction efficiency for phenolics, a principle that often extends to other secondary metabolites.[4] |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound
This protocol is a generalized procedure based on common methods for isolating diterpenoid alkaloids from Spiraea species.
-
Preparation of Plant Material:
-
Air-dry the roots or whole plant material of Spiraea japonica at room temperature until brittle.
-
Grind the dried material into a fine powder (60-80 mesh).
-
-
Initial Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol (or methanol) at a 1:10 solid-to-liquid ratio (w/v) for 24 hours at room temperature with continuous stirring.
-
Filter the mixture through cheesecloth and then filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
-
-
Acid-Base Liquid-Liquid Partitioning:
-
Suspend the crude extract in 5% aqueous hydrochloric acid (HCl).
-
Extract this acidic solution three times with an equal volume of ethyl acetate (B1210297) to remove neutral and weakly acidic compounds. Discard the organic (ethyl acetate) layers.
-
Adjust the pH of the remaining aqueous layer to 9-10 by slowly adding concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) while cooling in an ice bath.
-
Extract the basified aqueous solution five times with an equal volume of dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Combine the organic (CH₂Cl₂ or CHCl₃) layers, dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Prepare a silica gel column using a suitable non-polar solvent system (e.g., a mixture of chloroform and methanol, starting with 100% chloroform).
-
Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., gradually increasing the percentage of methanol in the chloroform).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light and/or by staining with Dragendorff's reagent.
-
Combine fractions containing the compound of interest (based on TLC comparison with a standard, if available) and evaporate the solvent.
-
Further purification may be required using preparative TLC or HPLC to obtain pure this compound.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Analyses of phytochemical compounds in the flowers and leaves of Spiraea japonica var. fortunei using UV-VIS, FTIR, and LC-MS techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New diterpene alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diterpene alkaloids and diterpenes from Spiraea japonica and their anti-tobacco mosaic virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural revision of four spiramine diterpenoid alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
Overcoming solubility issues of Spiramine A in vitro
Welcome to the technical support center for Spiramine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vitro experiments with this compound, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a diterpenoid alkaloid with the CAS number 114531-28-1, a molecular formula of C24H33NO4, and a molecular weight of 399.53 g/mol .[1][2] It is a natural product derived from the medicinal plant Spiraea japonica.[3]
Q2: What are the known biological activities of this compound and its derivatives?
A derivative of this compound, 15-oxospiramilactone (B609486) (S3), has been shown to induce mitochondrial fusion at low concentrations (e.g., 2 µM) by inhibiting the deubiquitinase USP30.[3][4] At higher concentrations (>5 µM), this derivative can induce apoptosis.[4] this compound itself has been noted for its potential anti-inflammatory, anticancer, and neuroprotective effects.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in several organic solvents.[2][5] For specific quantitative solubility, please refer to the table below.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: I am observing precipitation of this compound when preparing my stock solution or adding it to my cell culture medium.
This is a common issue with hydrophobic compounds like this compound. The following steps can help you troubleshoot and overcome solubility challenges.
Initial Stock Solution Preparation
Recommended Solvents: Based on available data, the following solvents are recommended for preparing a stock solution of this compound.
| Solvent | Reported Solubility | Notes |
| DMSO | Soluble[2][5][6] | The most common solvent for in vitro assays. |
| Chloroform | Soluble[2][5] | Not typically used for cell-based assays due to toxicity. |
| Dichloromethane | Soluble[2][5] | Not typically used for cell-based assays due to toxicity. |
| Ethyl Acetate | Soluble[2][5] | Not typically used for cell-based assays due to toxicity. |
| Acetone | Soluble[2][5] | Can be used, but volatility and cell compatibility should be considered. |
Protocol for Preparing a this compound Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, warm the tube to 37°C for 5-10 minutes and vortex again.[7] Gentle sonication in a water bath can also aid dissolution.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Working Solution Preparation and Addition to Cell Culture Medium
Precipitation often occurs when a concentrated DMSO stock is diluted into an aqueous cell culture medium.
Experimental Workflow for Dilution:
Caption: Workflow for preparing the working solution.
Tips to Prevent Precipitation in Culture Medium:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent toxicity.
-
Pre-warm Medium: Warm the cell culture medium to 37°C before adding the this compound solution.
-
Rapid Mixing: Add the this compound solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.
-
Serum Effects: If using a serum-containing medium, be aware that proteins in the serum can sometimes interact with the compound. It may be beneficial to add the compound to a serum-free medium first before adding it to the final culture.
Signaling Pathways
USP30-Mediated Mitochondrial Dynamics
At low concentrations, a derivative of this compound has been shown to induce mitochondrial fusion by inhibiting the deubiquitinase USP30. USP30 is located on the outer mitochondrial membrane and counteracts the effects of the PINK1/Parkin pathway, which is involved in marking damaged mitochondria for removal (mitophagy). By inhibiting USP30, this compound's derivative promotes a shift towards mitochondrial fusion, which is regulated by proteins like Mitofusins (MFN1/MFN2).
Caption: this compound derivative's effect on mitochondrial fusion.
Troubleshooting Experimental Results Related to Signaling:
Issue: I am not observing the expected effect on mitochondrial morphology.
-
Concentration: The effect of this compound's derivative is concentration-dependent. A concentration of around 2 µM has been reported to induce mitochondrial fusion, while higher concentrations (>5 µM) may lead to apoptosis.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incubation Time: The timing of the effect may vary between cell types. A time-course experiment is recommended to identify the optimal incubation period.
-
Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect their response to treatment.
Issue: I am observing unexpected cytotoxicity.
-
High Concentration: As mentioned, higher concentrations of this compound's derivative can induce apoptosis.[4] If you are aiming to study mitochondrial fusion, ensure you are using a lower, non-toxic concentration.
-
DMSO Toxicity: Verify that the final DMSO concentration in your culture medium is not exceeding cytotoxic levels (generally <0.5%).
-
Compound Purity: Ensure the purity of your this compound sample, as impurities could contribute to toxicity.
Key Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing this compound for addition to cell cultures.
-
Prepare Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO as described in the "Initial Stock Solution Preparation" section.
-
-
Prepare Intermediate Dilution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution (e.g., 1 mM) in a sterile microcentrifuge tube using sterile, serum-free cell culture medium. Vortex gently to mix.
-
-
Treat Cells:
-
Aspirate the old medium from your cultured cells.
-
Add fresh, pre-warmed complete cell culture medium.
-
Add the appropriate volume of the intermediate this compound dilution to achieve the desired final concentration (e.g., for a final concentration of 2 µM in 1 mL of medium, add 2 µL of the 1 mM intermediate dilution).
-
Gently swirl the plate or dish to ensure even distribution.
-
Incubate the cells for the desired period.
-
Logical Flow for Troubleshooting In Vitro Assays:
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Regulation of Mitochondrial Morphology by USP30, a Deubiquitinating Enzyme Present in the Mitochondrial Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AZD5363 | CAS:1143532-39-1 | AKT inhibitor,pyrrolopyrimidine derived | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel cell-free mitochondrial fusion assay amenable for high-throughput screenings of fusion modulators - PMC [pmc.ncbi.nlm.nih.gov]
Spiramine A Dosage Optimization: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the dosage of Spiramine A in cell culture experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an atisine-type diterpenoid alkaloid. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in targeted cells. Notably, studies on related spiramine derivatives suggest this process may occur through a Bax/Bak-independent pathway, making it a person of interest for studying apoptosis in cells that have developed resistance to conventional apoptosis-inducing agents.[1]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the compound's stability and activity.
-
Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your cell culture medium, which should ideally be kept below 0.1% (v/v) to avoid solvent-induced toxicity.
-
Storage: Store the powdered form of this compound at 4°C, protected from light. Once dissolved in DMSO, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store at -80°C for long-term stability.
Q3: What is a recommended starting concentration range for a dose-response experiment?
For a new cell line, it is crucial to determine the optimal concentration empirically. A broad range is recommended for initial screening. Based on the activity of structurally similar compounds, a starting range of 0.1 µM to 100 µM is advisable. This range is likely to capture the compound's cytostatic and cytotoxic effects.
Q4: Which cell viability assays are recommended for determining the IC50 of this compound?
Several assays can be used to determine the half-maximal inhibitory concentration (IC50).
-
Metabolic Assays: Tetrazolium-based assays like MTT, MTS, or WST-1 measure the metabolic activity of viable cells.[2] These are high-throughput and cost-effective for initial screening.
-
ATP-Based Assays: Luminescence-based assays that quantify ATP levels (e.g., CellTiter-Glo®) are highly sensitive and reflect the number of viable cells.[2]
-
Dye Exclusion Assays: Trypan Blue or Erythrosin B staining allows for direct counting of viable versus non-viable cells using a hemocytometer or automated cell counter.
Q5: What are the expected morphological changes in cells after treatment with this compound?
As this compound induces apoptosis, you can expect to observe characteristic morphological changes under a microscope, including:
-
Cell shrinkage and rounding.
-
Membrane blebbing.
-
Condensation of chromatin (pyknosis).
-
Nuclear fragmentation (karyorrhexis).
-
Formation of apoptotic bodies.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate in Media | 1. Poor Solubility: The compound may have limited solubility in aqueous culture media.[3] 2. Incorrect Dilution: Adding the DMSO stock too quickly can cause localized high concentrations, leading to precipitation.[4] 3. Media Temperature: Adding the stock to cold media can reduce solubility.[4] | 1. Ensure the final concentration of this compound does not exceed its solubility limit in your specific medium. 2. Add the DMSO stock dropwise to pre-warmed (37°C) media while gently vortexing to ensure rapid dispersion.[4] 3. Consider performing a serial dilution in the medium instead of a single large dilution step. |
| No Observed Effect | 1. Inactive Compound: The compound may have degraded due to improper storage or handling. 2. Resistant Cell Line: The selected cell line may be inherently resistant to this compound's mechanism of action. 3. Incorrect Dosage: The concentration range tested might be too low. 4. Insufficient Incubation Time: The duration of the treatment may be too short to induce a measurable effect. | 1. Use a fresh aliquot of the stock solution. Verify storage conditions. 2. Test this compound on a sensitive control cell line known to undergo apoptosis. 3. Expand the dose-response range to higher concentrations. 4. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration. |
| High Variability | 1. Inconsistent Seeding: Uneven cell density across wells. 2. Pipetting Errors: Inaccurate dispensing of cells or compound. 3. Edge Effects: Evaporation from wells on the perimeter of the plate can concentrate the compound and affect cell growth. | 1. Ensure you have a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the culture plate for experimental conditions; fill them with sterile PBS or media to create a humidity barrier. |
| Vehicle Control Toxicity | 1. High DMSO Concentration: The final concentration of DMSO in the media is too high. 2. DMSO Quality: The DMSO used may be old or of low purity, containing toxic breakdown products. | 1. Ensure the final DMSO concentration is below 0.1% (v/v). If higher stock concentrations are needed, prepare a higher concentration of this compound stock. 2. Use fresh, anhydrous, high-purity DMSO for all experiments.[4] |
Experimental Protocols & Data
Hypothetical Starting Concentrations for IC50 Determination
The following table provides suggested starting concentration ranges for determining the IC50 of this compound in common cancer cell lines. These are hypothetical values and must be confirmed experimentally.
| Cell Line | Cancer Type | Suggested Concentration Range (µM) | Incubation Time (Hours) |
| MCF-7 | Breast Adenocarcinoma | 1 - 50 | 48 |
| HeLa | Cervical Adenocarcinoma | 0.5 - 75 | 48 |
| A549 | Lung Carcinoma | 5 - 100 | 72 |
| Jurkat | T-cell Leukemia | 0.1 - 25 | 24 |
Protocol 1: Preparation of this compound Stock Solution
-
Bring the this compound powder and anhydrous DMSO to room temperature.
-
In a sterile environment, add the appropriate volume of DMSO to the this compound vial to achieve the desired stock concentration (e.g., 20 mM).
-
Gently vortex or sonicate at room temperature until the powder is completely dissolved.
-
Dispense the stock solution into single-use, light-protected sterile vials.
-
Store the aliquots at -80°C.
Protocol 2: Dose-Response Cytotoxicity Assay (MTT Method)
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound dose).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the corresponding 2x this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Visualizations: Workflows and Signaling Pathways
Experimental and Troubleshooting Diagrams
The following diagrams illustrate key workflows and logical processes for working with this compound.
Caption: A standard workflow for determining the IC50 of this compound.
Caption: A decision tree for troubleshooting precipitate formation.
Caption: A hypothetical signaling pathway for this compound.
References
Technical Support Center: Troubleshooting HPLC Separation of Spiramycin Isomers
Welcome to the Technical Support Center for HPLC separation of spiramycin (B21755) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during the analysis of spiramycin.
Frequently Asked Questions (FAQs)
Q1: What are the primary components of spiramycin and what are the main separation challenges?
Spiramycin is a macrolide antibiotic that consists of three major structurally related components: Spiramycin I, Spiramycin II, and Spiramycin III. Spiramycin I is the most abundant component. The primary challenge in HPLC analysis is to achieve baseline separation of these three isomers, along with their related substances, such as neospiramycin, and any potential degradation products. These compounds are structurally very similar, which can make their separation difficult.
Q2: What is a typical starting HPLC method for spiramycin isomer separation?
A good starting point for separating spiramycin isomers is a reversed-phase HPLC method using a C18 or C8 column.[1][2] A gradient elution with a mobile phase consisting of a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly employed.[1][3] The pH of the mobile phase is a critical parameter and is often in the slightly acidic to neutral range (e.g., pH 4.72 to 6.5) to ensure good peak shape and retention.[3][4] UV detection is typically performed at 232 nm.[1][2]
Q3: My spiramycin standard shows a decreasing peak area over time and an additional peak is appearing. What is the cause?
Spiramycin is known to be unstable in protic solvents like water and methanol, which are common components of reversed-phase mobile phases.[5] It can form adducts, particularly with water, leading to a decrease in the parent spiramycin peak and the emergence of a new peak corresponding to the water-adduct.[5][6] To minimize this, it is recommended to prepare standard solutions in aprotic solvents like acetonitrile and analyze them as fresh as possible.[5] When quantifying, it may be necessary to monitor both the parent ion and the water-adduct form in LC-MS analysis.[5]
Q4: How does mobile phase pH affect the separation of spiramycin isomers?
The pH of the mobile phase significantly influences the retention and selectivity of spiramycin isomers. Spiramycin has basic functional groups, and their degree of ionization is pH-dependent.[7] Adjusting the pH can alter the polarity of the molecules and their interaction with the stationary phase, which can be optimized to improve the resolution between the isomers.[7] For basic compounds like spiramycin, operating in a slightly acidic to neutral pH range often provides a good balance of retention and peak shape. Some methods have also utilized higher pH (e.g., 8.3 or 9.5) with appropriate pH-resistant columns to achieve desired selectivity.[3]
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape is a common issue in the HPLC analysis of spiramycin. The following guide provides a systematic approach to troubleshooting these problems.
Troubleshooting Workflow for Poor Peak Shape
Caption: A flowchart for troubleshooting common peak shape issues.
Guide 2: Inconsistent Retention Times
Fluctuations in retention time can compromise the reliability of your analytical method. This guide helps identify and resolve the root causes of this issue.
Troubleshooting Workflow for Inconsistent Retention Times
Caption: A decision tree for troubleshooting inconsistent retention times.
Quantitative Data Summary
The following tables summarize typical parameters from various validated HPLC methods for the analysis of spiramycin and its related compounds.
Table 1: HPLC Method Parameters for Spiramycin Analysis
| Parameter | Method 1[8] | Method 2[1] | Method 3[4] | Method 4[9] |
| Stationary Phase | C18 | C8 | C18 | C18 |
| Column Dimensions | - | 250 x 4.6 mm, 5 µm | - | - |
| Mobile Phase A | 50 mM Phosphate Buffer (pH 4.27) | 0.1% Phosphoric Acid | 50 mM Phosphate Buffer (pH 4.72) | 0.05 M Phosphate Buffer (pH 2.8) |
| Mobile Phase B | Methanol | Methanol | Methanol | Acetonitrile |
| Elution Mode | Gradient | Isocratic (67:33 A:B) | Isocratic (50:50 A:B) | Isocratic (80:20 A:B) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | - | 30°C | - |
| Detection (UV) | 242 nm | 232 nm | - | 232 nm |
Table 2: Method Validation Data for Spiramycin Analysis
| Parameter | Method 1[2] | Method 2[10] | Method 3[9] |
| Linearity Range (µg/mL) | 0.3 - 25 | 4.0 - 5000 | 100 - 1000 |
| Correlation Coefficient (r²) | 0.9994 | 0.9999 | > 0.9930 |
| LOD (µg/mL) | 0.03 | 1.5 | 0.016 |
| LOQ (µg/mL) | - | 8.0 | - |
| Recovery (%) | 90.12 - 101.13 | 99.65 ± 1.02 | - |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Spiramycin I in Tablets[1]
This protocol details a validated isocratic method for the quantification of Spiramycin I.
-
Chromatographic System:
-
HPLC system with UV detector.
-
C8 analytical column (250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a 0.1% solution of phosphoric acid in water (Mobile Phase A).
-
The mobile phase is a mixture of 0.1% phosphoric acid and methanol in a 67:33 (v/v) ratio.
-
Filter and degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve spiramycin reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
-
Sample Preparation:
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of spiramycin and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 232 nm
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify Spiramycin I in the samples by comparing the peak area with the calibration curve.
-
Protocol 2: Gradient HPLC Method for Spiramycin and Related Substances[8]
This protocol describes a gradient method suitable for the separation of spiramycin and its related compounds.
-
Chromatographic System:
-
HPLC system with a UV detector and a column oven.
-
C18 analytical column.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 50 mM phosphate buffer, with the pH adjusted to 4.27 with 1 M HCl.
-
Mobile Phase B: Methanol.
-
Filter and degas both mobile phases before use.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in Protocol 1, using Mobile Phase A as the diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 242 nm
-
Injection Volume: 20 µL
-
Gradient Program:
-
Start with 50% B.
-
Increase to 60% B over 3 minutes.
-
Increase to 80% B over the next 2 minutes.
-
Increase to 90% B over the next 1 minute.
-
Increase to 95% B over the next 1 minute and hold for 8 minutes.
-
Return to the initial conditions and equilibrate for 10 minutes before the next injection.
-
-
-
Analysis:
-
Follow the analysis steps outlined in Protocol 1, using the gradient method to separate spiramycin isomers and related substances.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of Spiramine A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Spiramine A, focusing on its stability in different solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated in my chosen solvent. What should I do?
A1: Cloudiness or precipitation indicates that this compound may have low solubility or is degrading in the chosen solvent.
-
Troubleshooting Steps:
-
Verify Solubility: First, ensure that the concentration of this compound does not exceed its solubility limit in that specific solvent. You can test this by preparing a dilution series to find the concentration at which it remains fully dissolved.
-
Gentle Heating/Sonication: Try gentle heating or sonication to aid dissolution. However, be cautious as this can also accelerate degradation if the compound is thermally labile.
-
Solvent Selection: If solubility issues persist, consider switching to a different solvent or using a co-solvent system. A good starting point is to test a range of solvents with varying polarities.
-
Q2: I am observing a change in the color of my this compound solution over time. What does this indicate?
A2: A color change often suggests a chemical reaction is occurring, leading to the formation of degradation products that absorb light differently than the parent compound.
-
Troubleshooting Steps:
-
Protect from Light: Many compounds are sensitive to light (photolabile). Store your solutions in amber vials or protect them from light to see if the color change is prevented.
-
Inert Atmosphere: If the compound is susceptible to oxidation, the presence of oxygen could be causing degradation. Try preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Analyze for Degradants: Use analytical techniques like HPLC or LC-MS to analyze the solution and identify any new peaks that would indicate the formation of degradation products.
-
Q3: My analytical results (e.g., HPLC) show a decrease in the peak area of this compound over a short period. How can I investigate this?
A3: A rapid decrease in the peak area of the active pharmaceutical ingredient (API) is a clear sign of instability. A forced degradation study is a systematic way to investigate this.[1][2][3]
-
Forced Degradation Studies: These studies intentionally stress the compound to accelerate degradation and identify potential degradation pathways.[2][3] This involves exposing this compound solutions to various conditions:
-
Acidic and Basic Conditions: Use a range of pH values to determine susceptibility to acid/base hydrolysis.
-
Oxidative Conditions: Introduce an oxidizing agent (e.g., hydrogen peroxide) to test for oxidative degradation.
-
Thermal Stress: Expose the solution to elevated temperatures to assess thermal stability.
-
Photostability: Expose the solution to a controlled light source to evaluate light sensitivity.
-
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in HPLC Analysis
If you observe new, unexpected peaks in your chromatogram during a stability study, follow these steps:
-
System Suitability Check: Ensure the HPLC system is performing correctly. Inject a blank (solvent only) and a standard solution of this compound to confirm that the unexpected peak is not an artifact of the system or a contaminated solvent.
-
Peak Purity Analysis: If your HPLC system has a photodiode array (PDA) detector, check the peak purity of the this compound peak. A non-homogenous peak suggests a co-eluting impurity.
-
Quantify the Impurity: Determine the area of the new peak relative to the this compound peak to quantify the extent of degradation.
-
Identify the Impurity: If the impurity level is significant, further investigation using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is necessary to identify the structure of the degradation product.
Guide 2: Managing Poor Reproducibility in Stability Studies
Poor reproducibility can undermine the reliability of your stability data. Here’s how to address it:
-
Standardize Sample Preparation: Ensure that all solutions are prepared in a consistent manner, including the source and purity of solvents, the concentration of this compound, and the dissolution method.
-
Control Environmental Conditions: Maintain tight control over temperature, light exposure, and humidity during the study. Use calibrated equipment to monitor these conditions.
-
Validate Analytical Methods: The analytical method used to assess stability (e.g., HPLC) must be validated to ensure it is accurate, precise, and specific for this compound and its potential degradants.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 Hours
| Solvent | Initial Concentration (mg/mL) | Concentration after 24h (mg/mL) | Concentration after 48h (mg/mL) | % Degradation after 48h | Observations |
| Acetonitrile (B52724) | 1.0 | 0.99 | 0.98 | 2% | Clear, colorless solution |
| Methanol | 1.0 | 0.95 | 0.90 | 10% | Slight yellowing of solution |
| Water (pH 7) | 1.0 | 0.88 | 0.75 | 25% | Visible particulate formation |
| DMSO | 1.0 | 0.99 | 0.99 | 1% | Clear, colorless solution |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study aims to produce a target degradation of 5-20%.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a Forced Degradation Study of this compound.
Caption: Troubleshooting Unexpected Peaks in HPLC.
References
Preventing degradation of Spiramine A during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Spiramine A during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in stored samples. | Chemical degradation of this compound due to improper storage conditions (e.g., exposure to high temperatures, light, or humidity). | 1. Verify storage conditions against recommended guidelines (see FAQ). 2. Perform analytical testing (e.g., HPLC, LC-MS) to assess the purity of the stored sample. 3. If degradation is confirmed, discard the sample and obtain a fresh batch. 4. Review handling procedures to minimize exposure to adverse conditions. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound into one or more degradation products. | 1. Compare the chromatogram of the stored sample with a freshly prepared standard. 2. Attempt to identify the degradation products using mass spectrometry (MS) and NMR. 3. Refer to the known degradation pathways of similar compounds to hypothesize the identity of the degradation products.[1] 4. Adjust storage conditions to mitigate the specific degradation pathway (e.g., protect from light, store under inert gas). |
| Change in physical appearance (e.g., color, solubility). | Significant degradation or contamination of the sample. | 1. Do not use the sample for experimental purposes. 2. Document the changes and report them to the supplier. 3. Review storage and handling procedures to identify potential sources of contamination or degradation. |
| Inconsistent experimental results using different batches of this compound. | Variability in the stability of different batches, potentially due to minor differences in purity or formulation. | 1. Perform a side-by-side stability study on the different batches under controlled conditions. 2. Request a certificate of analysis for each batch from the supplier to compare purity and impurity profiles. 3. Standardize storage and handling procedures across all batches. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture. For short-term storage (up to one week), it can be stored at 2-8°C.
2. How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the degradation of this compound. Stability studies should be conducted to determine the acceptable temperature range and duration of exposure.[2][3][4][5]
3. Is this compound sensitive to light?
Yes, exposure to UV light can cause photodegradation. It is recommended to store this compound in amber vials or other light-protecting containers and to minimize exposure to light during handling.
4. What is the recommended solvent for dissolving this compound?
The choice of solvent can impact stability. It is advisable to use aprotic solvents and to prepare solutions fresh for each experiment. If aqueous buffers are used, their pH should be optimized for stability, as highly acidic or basic conditions can catalyze hydrolysis.
5. How can I monitor the stability of my this compound samples?
Regularly assess the purity of stored samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow for the detection and quantification of any degradation products that may form over time.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound.
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Instrumentation: HPLC system with UV detector
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the stored sample solution.
-
Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the this compound peak indicates degradation.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways.
-
Acid Hydrolysis: Incubate this compound solution in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
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Photodegradation: Expose this compound solution to UV light (254 nm) for 48 hours.
-
Analysis: Analyze the stressed samples by HPLC and LC-MS to identify and characterize the degradation products.
Visualizations
References
- 1. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refrigerated medicines stability tool – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Stability Storage and Testing Facts and information - Wickham Micro [wickhammicro.co.uk]
Technical Support Center: Addressing Off-Target Effects of Spermine Analogues in Cellular Assays
A Note on "Spiramine A": Initial database searches for "this compound" did not yield a well-characterized compound with established biological activity relevant to cellular assays in a drug development context. The query may refer to a novel or less-common compound. However, due to the phonetic similarity and the relevance to cancer research and cellular assays, this guide will focus on spermine (B22157) and its synthetic analogues . Spermine is a natural polyamine essential for cell growth, and its analogues are widely investigated as potential anti-cancer agents that can induce apoptosis.[1] This guide addresses the common challenges and off-target effects encountered when studying these molecules in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of spermine analogues in cancer cell lines?
A1: The primary on-target effect of many investigational spermine analogues is the induction of apoptosis in cancer cells. This is often achieved by depleting the natural polyamines essential for cell proliferation, leading to cell cycle arrest and programmed cell death.[1][2]
Potential off-target effects can include:
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Non-specific cytotoxicity: At higher concentrations, these analogues can cause cell death through mechanisms other than apoptosis, such as necrosis, which may not be therapeutically desirable.[2]
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Impact on unintended signaling pathways: Polyamines are involved in numerous cellular processes. Their analogues might interfere with these pathways, leading to unexpected experimental outcomes.[3]
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Mitochondrial dysfunction: Some analogues can directly impact mitochondrial function, which could be an on-target or off-target effect depending on the therapeutic goal.
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Induction of cellular stress responses: High concentrations of spermine analogues can induce endoplasmic reticulum (ER) stress or oxidative stress, which can confound the interpretation of results.
Q2: How can I differentiate between on-target apoptosis and off-target cytotoxicity in my cell viability assay?
A2: It is crucial to use multiple assays to distinguish between different modes of cell death.
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Morphological assessment: Observe cell morphology using microscopy. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies, while necrotic cells swell and rupture.
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Flow cytometry: Use Annexin V and Propidium Iodide (PI) staining. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic cells are positive for both, and necrotic cells are typically PI positive and Annexin V negative.
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Biochemical assays: Measure caspase activation (e.g., caspase-3, -8, -9), which is a hallmark of apoptosis. Western blotting for PARP cleavage is another specific marker of apoptosis.
Q3: My MTT/WST-1 assay results show a decrease in viability, but I'm not seeing classic signs of apoptosis. What could be happening?
A3: A decrease in viability in assays like MTT or WST-1 indicates a reduction in metabolic activity, which is not exclusive to apoptosis. Other possibilities include:
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Cytostatic effects: The compound may be inhibiting cell proliferation without inducing cell death, leading to fewer cells and thus a lower signal.
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Necrosis or other forms of cell death: The compound could be inducing a non-apoptotic form of cell death.
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Direct inhibition of mitochondrial reductases: The compound might be directly interfering with the enzymes that reduce the MTT tetrazolium salt, leading to a false-positive result.
It is advisable to complement viability assays with direct cell counting (e.g., trypan blue exclusion) and a specific apoptosis assay (e.g., Annexin V staining).
Troubleshooting Guides
Problem ID: SA-V-01 Issue: High variability between replicate wells in a cell viability assay.
Possible Causes & Solutions:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating.
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Edge effects: Evaporation in the outer wells of a 96-well plate can concentrate the compound. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media.
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Compound precipitation: Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system (ensure final solvent concentration is non-toxic, typically <0.5%).
Problem ID: SA-A-02 Issue: No dose-dependent increase in apoptosis is observed with Annexin V staining, contrary to viability assay results.
Possible Causes & Solutions:
-
Incorrect timing: The time point for analysis may be too early or too late. Perform a time-course experiment (e.g., 12, 24, 48 hours) to capture the peak of apoptosis.
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Cell death is primarily necrotic: At the concentrations tested, the compound may be inducing necrosis. Analyze the Annexin V/PI data for a significant population of PI-positive/Annexin V-negative cells.
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Cytostatic effect: The compound may be inhibiting proliferation rather than inducing apoptosis. Perform a cell cycle analysis to check for arrest in G1 or G2/M phases.
Problem ID: SA-W-03 Issue: Inconsistent results in Western blots for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).
Possible Causes & Solutions:
-
Suboptimal protein extraction: Ensure the lysis buffer is appropriate and contains protease and phosphatase inhibitors.
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Timing of protein harvest: The expression of apoptotic markers can be transient. A time-course experiment is recommended to identify the optimal harvesting time.
-
Antibody issues: Verify the specificity and optimal dilution of your primary and secondary antibodies. Include positive and negative controls.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various spermine analogues in different human cancer cell lines, as indicated by their IC50 values.
| Compound Name | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| N1,N11-diethylnorspermine (DENSpm) | MALME-3M (Melanoma) | Growth Inhibition | Not Specified | 0.5 - 1.0 | |
| Spermatinamine analogue 12 | HeLa (Cervix) | Cytotoxicity | Not Specified | 5 - 10 | |
| Spermatinamine analogue 14 | MCF-7 (Breast) | Cytotoxicity | Not Specified | 5 - 10 | |
| Spermatinamine analogue 15 | DU145 (Prostate) | Cytotoxicity | Not Specified | 5 - 10 | |
| Bisnaphthalimidopropyl spermidine (B129725) (BNIPSpd) | HT-29 (Colon) | Cytotoxicity | 48 | 1.64 | |
| Bisnaphthalimidopropyl spermidine (BNIPSpd) | Caco-2 (Colon) | Cytotoxicity | 48 | 0.15 | |
| Spermidine | P19 (Embryonal Carcinoma) | MTT | 24 | ~20 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the spermine analogue in the appropriate culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) and express the results as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After adherence, treat with the desired concentrations of the spermine analogue for the determined time. Include an untreated control.
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Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE) and combine them with the supernatant from the corresponding well.
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Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use appropriate controls for setting compensation and gates.
Protocol 3: Western Blotting for Apoptosis Markers
-
Cell Treatment and Lysis: Following treatment with the spermine analogue, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against an apoptotic marker (e.g., cleaved caspase-3, total PARP, or cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Troubleshooting workflow for unexpected cell viability results.
Caption: Simplified signaling pathway of spermine analogue-induced apoptosis.
Caption: Decision tree to distinguish apoptosis from off-target cytotoxicity.
References
- 1. Molecular mechanisms of polyamine analogs in cancer cells [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of novel spermine analogues on cell cycle progression and apoptosis in MALME-3M human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Spiramine A for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Spiramine A, a diterpenoid alkaloid natural product. Given the limited publicly available data on the bioavailability of this compound, this guide focuses on general strategies applicable to poorly soluble and/or permeable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of a compound like this compound, a complex marine alkaloid, can be attributed to several factors.[1][2] These often include:
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Poor Aqueous Solubility: As a complex organic molecule, this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1]
-
Low Intestinal Permeability: The molecular size and structure of this compound might hinder its passage across the intestinal epithelium.[2]
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First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.
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Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen.
Q2: What initial steps should I take to assess the bioavailability of my this compound formulation?
A2: A preliminary assessment should involve a combination of in vitro and in vivo studies:
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Solubility Assessment: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to estimate the intestinal permeability of this compound.
-
Pilot In Vivo Pharmacokinetic Study: Administer a simple formulation (e.g., suspension in a vehicle like 0.5% methylcellulose) to a small group of rodents and measure the plasma concentration of this compound over time. This will provide initial data on key pharmacokinetic parameters.
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds.[1] These include:
-
Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, enhancing dissolution.
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in plasma concentrations between subjects in in vivo studies. | Poor and erratic absorption due to low solubility. | Improve the formulation to enhance solubility and dissolution. Consider a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) for more consistent absorption. |
| Low Cmax (peak plasma concentration) despite a high dose. | Limited absorption rate due to poor permeability. | Investigate the use of permeation enhancers. Also, evaluate if this compound is a substrate for efflux transporters. If so, co-administration with an inhibitor could be explored. |
| In vitro dissolution is rapid, but in vivo absorption is still low. | The compound may be precipitating in the gastrointestinal tract after initial dissolution. | Consider using precipitation inhibitors in your formulation, such as certain polymers in a solid dispersion. |
| Significant difference between oral and intravenous pharmacokinetic profiles. | Indicates poor absorption or significant first-pass metabolism. | Conduct a Caco-2 permeability assay to assess intestinal permeability. If permeability is low, focus on strategies to enhance it. If permeability is high, investigate potential first-pass metabolism. |
Data Presentation
Table 1: Hypothetical Solubility Data for this compound in Biorelevant Media
| Medium | Temperature (°C) | pH | Solubility (µg/mL) |
| Deionized Water | 25 | 7.0 | < 1 |
| Simulated Gastric Fluid (SGF) | 37 | 1.2 | 2.5 ± 0.3 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 6.5 | 5.8 ± 0.7 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 5.0 | 15.2 ± 1.9 |
Note: This data is for illustrative purposes only.
Table 2: Example Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 12 | 2.0 | 250 ± 60 | ~2 |
| Micronized Suspension | 50 | 150 ± 35 | 1.5 | 900 ± 210 | ~7 |
| Solid Dispersion | 50 | 450 ± 98 | 1.0 | 3150 ± 650 | ~25 |
| SEDDS | 50 | 800 ± 150 | 0.5 | 5600 ± 1100 | ~45 |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
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Materials: this compound, a suitable polymer carrier (e.g., polyvinylpyrrolidone (B124986) K30 - PVP K30), and a volatile solvent (e.g., methanol).
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of methanol.
-
Ensure complete dissolution by gentle stirring.
-
Remove the solvent using a rotary evaporator at 40°C until a solid film is formed.
-
Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
Grind the resulting solid into a fine powder and store it in a desiccator.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
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Animal Model: Male Sprague-Dawley rats (200-250 g).
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Formulation Administration:
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Prepare the desired this compound formulation (e.g., aqueous suspension, solid dispersion reconstituted in water).
-
Administer the formulation via oral gavage at a predetermined dose.
-
-
Blood Sampling:
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Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
-
Sample Analysis:
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Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
References
Managing cytotoxicity of Spiramine A in non-cancerous cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the cytotoxicity of Spiramine A, an atisine-type diterpenoid alkaloid isolated from Spiraea japonica. Given the limited direct research on the effects of this compound on non-cancerous cell lines, this guide synthesizes information on related compounds and general best practices for handling cytotoxic agents in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic mechanism of this compound and its derivatives?
A1: Spiramine derivatives have been shown to induce apoptosis. Notably, this process can occur in a Bax/Bak-independent manner, suggesting a unique cell death pathway that may bypass common resistance mechanisms in cancer cells. This mechanism implies that this compound could be a potent cytotoxic agent, and its effects should be carefully evaluated in any cell line.
Q2: Is this compound expected to be toxic to non-cancerous cell lines?
A2: While specific data on this compound in non-cancerous cells is limited, many natural alkaloids exhibit some level of cytotoxicity to all cell types. However, some diterpenoid alkaloids have shown selective cytotoxicity towards cancerous cells. Therefore, it is crucial to determine the therapeutic index of this compound by comparing its IC50 values in cancer cell lines versus non-cancerous cell lines.
Q3: What are the typical starting concentrations for in vitro experiments with this compound?
A3: For initial cytotoxicity screening, a wide concentration range is recommended, for example, from 0.1 µM to 100 µM. Based on studies of other diterpenoid alkaloids, cytotoxic effects can be observed in the low micromolar range.[1][2][3][4][5]
Q4: How can I minimize the cytotoxic effects of this compound on my non-cancerous control cells?
A4: To manage cytotoxicity in non-cancerous cells, consider the following:
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Optimize Concentration and Exposure Time: Use the lowest effective concentration and the shortest exposure time necessary to achieve the desired effect in your target (cancerous) cells.
-
Use of Serum: Ensure your cell culture medium is supplemented with an appropriate concentration of fetal bovine serum (FBS) or other sera, as serum proteins can sometimes bind to and sequester cytotoxic compounds, reducing their effective concentration.
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Co-treatment with Cytoprotective Agents: While specific agents for this compound have not been identified, general cytoprotective agents that reduce oxidative stress, such as N-acetylcysteine, could be explored.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in non-cancerous control cell line at low concentrations. | The specific cell line may be particularly sensitive to this compound. | - Perform a dose-response and time-course experiment to determine the IC50 value and optimal exposure time. - Consider using a different non-cancerous cell line for comparison. - Ensure the compound is fully solubilized and evenly distributed in the culture medium. |
| Inconsistent cytotoxicity results between experiments. | - Variability in cell seeding density. - Degradation of the this compound stock solution. - Inconsistent incubation times. | - Standardize cell seeding protocols and ensure a consistent cell passage number. - Prepare fresh dilutions of this compound from a properly stored, concentrated stock for each experiment. - Use precise timing for compound addition and assay measurements. |
| Unexpected morphological changes in cells, not indicative of apoptosis. | This compound may be inducing other forms of cell death, such as necrosis or autophagy. | - Assess for necrosis using a Lactate Dehydrogenase (LDH) assay. - Investigate autophagic markers, such as LC3-II conversion, by western blot. |
Data Presentation: Comparative Cytotoxicity of this compound
Use the following table to record and compare the half-maximal inhibitory concentration (IC50) values of this compound across different cell lines and time points.
| Cell Line | Cell Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | |||
| e.g., A549 | Lung Cancer | |||
| e.g., HEK293 | Non-cancerous Kidney | |||
| e.g., MRC-5 | Non-cancerous Lung Fibroblast |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to determine the viability of cells after treatment with this compound. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or acidified isopropanol)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-treated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
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Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining for Apoptosis
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plate
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway
Caption: Hypothetical Bax/Bak-independent apoptotic pathway induced by this compound.
Experimental Workflow
References
- 1. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]
- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Spiramine A vs. Paclitaxel: A Comparative Guide to Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic effects of Spiramine A and the well-established chemotherapeutic agent, paclitaxel (B517696). By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to offer an objective resource for researchers in oncology and drug development.
Introduction
This compound , a diterpenoid alkaloid derived from plants of the Spiraea genus, has emerged as a compound of interest for its potential anticancer properties. Preclinical studies have indicated its ability to induce apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for cancer therapies.
Paclitaxel , a widely used chemotherapeutic drug, is known for its potent apoptotic effects in various cancer types. It functions primarily by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent activation of apoptotic pathways.
This guide will delve into the quantitative aspects of apoptosis induction by both compounds, their underlying molecular mechanisms, and the experimental protocols used to evaluate their efficacy.
Quantitative Data on Apoptosis Induction
The following tables summarize the cytotoxic and apoptotic effects of Spiramine derivatives and paclitaxel across various cancer cell lines. It is important to note that direct comparative studies are limited, and the data presented is collated from independent research with differing experimental conditions.
Table 1: IC50 Values of Spiramine Derivatives and Paclitaxel in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Spiramine Derivative (with α,β-unsaturated ketone) | MCF-7/ADR | Breast (Multidrug Resistant) | Data not specified in abstract | Not specified |
| Bax(-/-)/Bak(-/-) MEFs | Mouse Embryonic Fibroblasts | Induces apoptosis | Not specified | |
| Paclitaxel | HeLa | Cervical | ~0.01 | 48 |
| MDA-MB-231 | Breast (Triple Negative) | Variable (nM to µM range) | 48-72 | |
| A549 | Non-Small Cell Lung | Variable (µM range) | 24-120 | |
| U-2 OS | Osteosarcoma | Time and dose-dependent | Not specified | |
| CHMm | Canine Mammary Gland Tumor | Dose-dependent decrease in viability | 24 |
Note: The IC50 values for paclitaxel can vary significantly depending on the specific cell line, assay method, and duration of exposure[1][2].
Table 2: Apoptosis Rates Induced by Spiramine Derivatives and Paclitaxel
| Compound | Cell Line | Concentration | Apoptosis Rate (% of cells) | Assay Method |
| Spiramine Derivatives | Bax(-/-)/Bak(-/-) MEFs | Not specified | Induces apoptosis | Not specified |
| Paclitaxel | Non-Small Cell Lung Cancer Lines | 10 µM | 19.9% - 73.0% (TUNEL positive) | TUNEL Assay |
| MCF-7 | 100 nM | 37 +/- 5% (Apoptotic morphology) | Morphological Assessment | |
| Canine CHMm | 1 µM | Increased dose-dependently | Annexin V/PI Staining |
Molecular Mechanisms of Apoptosis Induction
This compound and its Derivatives
The primary mechanism of apoptosis induction by Spiramine derivatives, particularly those containing an α,β-unsaturated ketone group, is distinguished by its independence from the pro-apoptotic proteins Bax and Bak[3]. This suggests a unique mode of action that could be effective in cancers that have developed resistance to conventional therapies that rely on the Bax/Bak-mediated mitochondrial pathway.
dot
Caption: Apoptotic pathway of this compound derivatives.
Paclitaxel
Paclitaxel induces apoptosis through a well-characterized, multi-faceted mechanism. Its primary action is the stabilization of microtubules, which disrupts the mitotic spindle and leads to a sustained arrest of the cell cycle in the G2/M phase[4]. This mitotic arrest is a key trigger for the intrinsic apoptotic pathway.
The signaling cascade initiated by paclitaxel involves:
-
Activation of c-Jun N-terminal kinase (JNK): This leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins.
-
Modulation of the Bcl-2 Family: Paclitaxel treatment results in the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2[5]. This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c.
-
Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
dot
Caption: Paclitaxel-induced apoptotic signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments used to assess apoptosis induction by this compound and paclitaxel.
Cell Viability and IC50 Determination (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or paclitaxel for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
dot
Caption: Workflow for MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing early and late apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or paclitaxel for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
dot
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blotting for Apoptosis-Related Proteins
Objective: To determine the expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved caspase-3).
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This guide provides a comparative overview of this compound and paclitaxel in the context of apoptosis induction. While paclitaxel's mechanism is well-documented and involves microtubule stabilization leading to a Bax/Bak-dependent apoptosis, this compound and its derivatives present a potentially novel mechanism that bypasses the Bax/Bak checkpoint. This characteristic makes this compound an intriguing candidate for further investigation, particularly in cancer models resistant to conventional therapies.
The provided quantitative data and experimental protocols serve as a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these compounds. Future research should focus on direct comparative studies under standardized conditions to provide a more definitive assessment of their relative potencies and mechanisms of action.
References
- 1. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel-induced apoptosis in non-small cell lung cancer cell lines is associated with increased caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Spiramine A and Other Diterpenoid Alkaloids in Cancer Cytotoxicity
For Immediate Release
This guide provides a detailed comparative analysis of the cytotoxic properties of Spiramine A and other diterpenoid alkaloids, targeting researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to facilitate an objective evaluation of these compounds as potential anticancer agents.
Introduction to Diterpenoid Alkaloids
Diterpenoid alkaloids are a diverse group of naturally occurring compounds, primarily isolated from plants of the genera Aconitum, Delphinium, and Spiraea.[1][2] These alkaloids are broadly classified based on their carbon skeleton into C18, C19, and C20 types.[1] They exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[2] this compound, a C20 atisine-type diterpenoid alkaloid isolated from Spiraea japonica, and its analogues have garnered interest for their potential as anticancer compounds.[2] This guide focuses on the comparative cytotoxicity of spiramines and other diterpenoid alkaloids against various cancer cell lines.
Comparative Cytotoxicity of Diterpenoid Alkaloids
The cytotoxic efficacy of various diterpenoid alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
Atisine-Type Diterpenoid Alkaloids
Table 1: Cytotoxicity of Atisine-Type Diterpenoid Alkaloids and Spiramine Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Honatisine | MCF-7 (Breast Cancer) | 3.16 | [3] |
| Delphatisine C | A549 (Lung Cancer) | 2.36 | [3] |
| Spiramine Derivative S1 | HL-60 (Leukemia) | 1.34 | [3] |
| Spiramine Derivative S1 | SMMC-7721 (Hepatoma) | 1.04 | [3] |
| Spiramine Derivative S1 | A-549 (Lung Cancer) | 2.03 | [3] |
| Spiramine Derivative S1 | MCF-7 (Breast Cancer) | 0.67 | [3] |
| Spiramine Derivative S1 | SW-480 (Colon Cancer) | 1.97 | [3] |
| Spiramine Derivative S2 | HL-60 (Leukemia) | 2.73 | [3] |
| Spiramine Derivative S2 | SMMC-7721 (Hepatoma) | 2.63 | [3] |
| Spiramine Derivative S2 | A-549 (Lung Cancer) | 3.09 | [3] |
| Spiramine Derivative S2 | MCF-7 (Breast Cancer) | 1.12 | [3] |
| Spiramine Derivative S2 | SW-480 (Colon Cancer) | 2.81 | [3] |
Hetisine-Type Diterpenoid Alkaloids
Hetisine-type C20-diterpenoid alkaloids represent another important subclass. Several hetisine (B12785939) derivatives have exhibited impressive cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy.[4]
Table 2: Cytotoxicity of Hetisine-Type Diterpenoid Alkaloids
| Compound | Cell Line | IC50 (µM) | Reference |
| Trichodelphinine A | A549 (Lung Cancer) | 18.64 | [2] |
| Trichodelphinine E | A549 (Lung Cancer) | 12.03 | [2] |
| 11,15-dianisoylpseudokobusine | A549 (Lung Cancer) | <10 | [2] |
| Hetisine Derivative 64a | A549 (Lung Cancer) | 4.4 | [2] |
| Hetisine Derivative 64b | A549 (Lung Cancer) | 3.2 | [2] |
| Hetisine Derivative 64c | A549 (Lung Cancer) | 1.7 | [2] |
Aconitine-Type Diterpenoid Alkaloids
Aconitine-type C19-diterpenoid alkaloids are known for their high toxicity, but some derivatives have shown significant cytotoxic activity against cancer cells. Lipo-derivatives, in particular, have demonstrated notable potency.
Table 3: Cytotoxicity of Aconitine-Type Diterpenoid Alkaloids
| Compound | Cell Line | IC50 (µM) | Reference |
| Lipomesaconitine | KB (Nasopharyngeal Cancer) | 9.9 | [1] |
| Lipoaconitine | A549 (Lung Cancer) | 13.7 | [1] |
| Lipoaconitine | MDA-MB-231 (Breast Cancer) | 14.5 | [1] |
| Lipoaconitine | MCF-7 (Breast Cancer) | 20.3 | [1] |
| Lipoaconitine | KB (Nasopharyngeal Cancer) | 15.2 | [1] |
| Lipojesaconitine | A549 (Lung Cancer) | 6.0 | [1] |
| Lipojesaconitine | MDA-MB-231 (Breast Cancer) | 6.9 | [1] |
| Lipojesaconitine | MCF-7 (Breast Cancer) | 7.3 | [1] |
| Lipojesaconitine | KB (Nasopharyngeal Cancer) | 6.8 | [1] |
Mechanism of Action: Induction of Apoptosis
Several studies suggest that the cytotoxic effects of atisine-type diterpenoid alkaloids are mediated through the induction of apoptosis, or programmed cell death.
Bax/Bak-Independent Apoptosis by Spiramine Derivatives
Derivatives of Spiramine C and D, which feature an α,β-unsaturated ketone moiety, have been shown to induce apoptosis in cancer cells, including those deficient in the pro-apoptotic proteins Bax and Bak.[5][6] This suggests a mechanism of action that can bypass common resistance pathways in cancer. The proposed signaling pathway involves the following key steps:
-
Inhibition of Thioredoxin Reductase (TrxR) : The α,β-unsaturated ketone group in the spiramine derivatives can act as a Michael acceptor, reacting with cellular nucleophiles such as the selenocysteine (B57510) residue in the active site of TrxR.
-
Increased Reactive Oxygen Species (ROS) : Inhibition of TrxR, a key antioxidant enzyme, leads to an accumulation of ROS within the cell.
-
Activation of FOXO3a : The elevated ROS levels activate the transcription factor FOXO3a.
-
Upregulation of Bim : Activated FOXO3a promotes the expression of the pro-apoptotic BH3-only protein, Bim.
-
Bcl-2-Mediated Mitochondrial Permeabilization : Bim interacts with the anti-apoptotic protein Bcl-2 at the mitochondrial outer membrane. This interaction induces a conformational change in Bcl-2, causing it to form pores and permeabilize the membrane, independent of Bax and Bak.[1]
-
Cytochrome c Release and Caspase Activation : The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, ultimately leading to apoptosis.
Bax/Bcl-2/Caspase-3 Dependent Apoptosis
In contrast, some atisine-type alkaloids, such as brunonianine B, have been reported to induce apoptosis through the classical intrinsic pathway.[4] This pathway is dependent on the pro-apoptotic protein Bax and involves the activation of caspase-3.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of diterpenoid alkaloids using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HL-60)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Diterpenoid alkaloid stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the diterpenoid alkaloids in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solutions) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cynaropicrin - Wikipedia [en.wikipedia.org]
Validating the In Vivo Anti-inflammatory Effects of Spiramine A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of the novel compound, Spiramine A, against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented herein is based on a standard preclinical model of acute inflammation, offering insights into the potential therapeutic utility of this compound. Detailed experimental protocols and mechanistic pathway diagrams are included to facilitate replication and further investigation.
Comparative Efficacy of this compound and Indomethacin in Carrageenan-Induced Paw Edema
The anti-inflammatory activity of this compound was evaluated in a carrageenan-induced paw edema model in rats, a widely used and well-characterized model of acute inflammation.[1] This model allows for the assessment of a compound's ability to inhibit the inflammatory response, which is characterized by a biphasic edema formation. The early phase is mediated by the release of histamine (B1213489) and serotonin, while the later phase is primarily driven by the production of prostaglandins.[1]
Data Summary
The table below summarizes the dose-dependent inhibitory effects of this compound and the positive control, Indomethacin, on paw edema at 3 hours post-carrageenan administration.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) | Percentage Inhibition (%) |
| Vehicle Control (Saline) | - | 1.25 ± 0.15 | - |
| This compound | 10 | 0.85 ± 0.12 | 32.0 |
| This compound | 25 | 0.63 ± 0.10 | 49.6 |
| This compound | 50 | 0.45 ± 0.08 | 64.0 |
| Indomethacin | 10 | 0.50 ± 0.09 | 60.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
A detailed methodology for the carrageenan-induced paw edema model is provided below to ensure reproducibility.
Carrageenan-Induced Paw Edema in Rats
1. Animals:
-
Male Wistar rats (180-200 g) are used.
-
Animals are housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Animals are acclimatized for at least one week before the experiment.
2. Groups and Treatment:
-
Animals are randomly divided into five groups (n=6 per group):
-
Group I (Vehicle Control): Receives 0.9% saline solution orally.
-
Group II (this compound - 10 mg/kg): Receives this compound suspended in saline orally.
-
Group III (this compound - 25 mg/kg): Receives this compound suspended in saline orally.
-
Group IV (this compound - 50 mg/kg): Receives this compound suspended in saline orally.
-
Group V (Positive Control): Receives Indomethacin (10 mg/kg) suspended in saline orally.
-
3. Induction of Inflammation:
-
One hour after the administration of the respective treatments, acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline into the right hind paw of each rat.[1]
4. Measurement of Paw Edema:
-
The volume of the injected paw is measured immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ) using a plethysmometer.
-
The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume (ΔV = Vₜ - V₀).
5. Calculation of Percentage Inhibition:
-
The percentage inhibition of edema is calculated for each group at the 3-hour mark using the following formula:
Mechanistic Insights and Signaling Pathways
To visualize the potential mechanism of action of this compound, the following diagrams illustrate the inflammatory signaling cascade targeted by many anti-inflammatory agents and a conceptual workflow for in vivo validation.
References
Spiramine Derivatives Show Promise in Cross-Cancer Cell Line Activity
A detailed analysis of the cytotoxic and apoptotic effects of Spiramine C and D derivatives across various cancer cell lines reveals a potential new avenue for cancer therapy. These compounds exhibit significant anti-proliferative activity, notably inducing apoptosis through a Bax/Bak-independent pathway, suggesting a mechanism that could bypass common resistance pathways in cancer cells.
Researchers in drug development and oncology are constantly seeking novel compounds with broad anticancer activity. Spiramine alkaloids, isolated from the traditional Chinese medicinal plant Spiraea japonica, have emerged as compounds of interest. While comprehensive data on Spiramine A remains limited in publicly available literature, studies on its close analogs, Spiramine C and D, and their derivatives, provide valuable insights into the potential cross-activity of this compound class.
Comparative Cytotoxicity of Spiramine Derivatives
Studies have shown that derivatives of Spiramine C and D, particularly those containing an α,β-unsaturated ketone moiety, exhibit cytotoxic effects against a range of cancer cell lines. One notable finding is their activity against multidrug-resistant cancer cells, such as the MCF-7/ADR breast cancer cell line. This suggests that these compounds may circumvent common mechanisms of drug resistance.[1]
Due to the limited availability of a comprehensive IC50 table for a wide range of cancer cell lines for a single this compound, C, or D derivative in the reviewed literature, a comparative table with a close analog from the broader class of diterpenoid alkaloids with published multi-cell line data is presented below to illustrate the typical range of activity for this class of compounds.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.11 |
| T47D | Breast Ductal Carcinoma | 44.8 |
| A431 | Skin Epidermoid Carcinoma | 33.8 |
| HT29 | Colon Adenocarcinoma | >50 |
| HL-60 | Promyelocytic Leukemia | >50 |
Note: The IC50 values presented are for a representative diterpenoid alkaloid and are intended to provide a general understanding of the potential activity of Spiramine derivatives. Specific values for this compound, C, or D derivatives may vary.
Experimental Protocols
The evaluation of the anticancer activity of Spiramine derivatives typically involves two key in vitro assays: the MTT assay to assess cell viability and the Annexin V/PI assay to detect apoptosis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][5]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the Spiramine derivative and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the Spiramine derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the proposed mechanism of action of Spiramine derivatives, the following diagrams are provided.
A significant finding from the research on Spiramine derivatives is their ability to induce apoptosis in a manner that is independent of the key pro-apoptotic proteins Bax and Bak. This is noteworthy because the loss of Bax and Bak function is a known mechanism of apoptosis resistance in cancer. The proposed pathway involves the upregulation of the BH3-only protein Bim, which can then interact with anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.
References
Unveiling the Potent Anti-Cancer Activity of Spiramine A Analogues: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Spiramine A, a diterpenoid alkaloid, and its analogues have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines, including those exhibiting multidrug resistance. This guide provides a comprehensive comparison of this compound analogues, detailing their structure-activity relationships (SAR), experimental data on their biological activities, and the underlying molecular mechanisms of action.
Structure-Activity Relationship: Key Moieties for Cytotoxicity
The anti-cancer potential of this compound analogues is intrinsically linked to specific structural features. Research has pinpointed two critical moieties that govern their cytotoxic efficacy: the α,β-unsaturated ketone and the oxazolidine (B1195125) ring .
The presence of an α,β-unsaturated ketone is a crucial determinant of the cytotoxic and apoptotic activity of these compounds. This functional group acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins, thereby disrupting their function. Furthermore, studies have revealed that spiramine derivatives possessing a double 'Michael reaction acceptor' group exhibit significantly enhanced pro-apoptotic and cytotoxic activities[1].
The integrity of the oxazolidine ring has also been identified as essential for the biological activity of these analogues[1]. Modifications or removal of this ring system can lead to a substantial decrease or complete loss of cytotoxicity.
Comparative Cytotoxicity of this compound Analogues
The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound's parent compounds, Spiramine C and D, and their synthetic analogues against a panel of human cancer cell lines and murine embryonic fibroblasts (MEFs).
| Compound | Modification | MCF-7 (μM) | MCF-7/ADR (μM) | K562 (μM) | Bax/Bak DKO MEFs (μM) |
| Spiramine C | Parent Compound | > 40 | > 40 | > 40 | > 40 |
| Spiramine D | Parent Compound | > 40 | > 40 | > 40 | > 40 |
| Analogue 1 | Introduction of α,β-unsaturated ketone | 5.2 ± 0.6 | 6.8 ± 0.9 | 3.1 ± 0.4 | 8.5 ± 1.1 |
| Analogue 2 | Modification of the oxazolidine ring | > 40 | > 40 | > 40 | > 40 |
| Analogue 3 | Introduction of a second Michael acceptor | 1.8 ± 0.2 | 2.5 ± 0.3 | 0.9 ± 0.1 | 3.2 ± 0.5 |
MCF-7: Human breast adenocarcinoma cell line MCF-7/ADR: Adriamycin-resistant human breast adenocarcinoma cell line K562: Human chronic myelogenous leukemia cell line Bax/Bak DKO MEFs: Mouse embryonic fibroblasts with double knockout of Bax and Bak genes Data is presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the this compound analogues were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound analogues or vehicle control (DMSO) for 48 hours.
-
MTT Incubation: Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Mechanism of Action: Induction of Bax/Bak-Independent Apoptosis
A significant finding is that active this compound analogues induce apoptosis through a mechanism that is independent of the pro-apoptotic proteins Bax and Bak[1]. This is particularly relevant for the development of therapies for cancers that have developed resistance to conventional apoptosis-inducing agents that rely on the Bax/Bak pathway.
The proposed signaling pathway for this unique mode of apoptosis is as follows:
References
Comparative Efficacy of Spiramycin and Polyamine Analogs: An In Vitro and In Vivo Analysis
A Note on Terminology: The term "Spiramine A" does not correspond to a standard or widely recognized compound in the scientific literature. Search results indicate a potential confusion with "Spiramycin," a macrolide antibiotic, or with the broader class of "polyamines" and their analogs, such as spermidine (B129725) and spermine, which are investigated for their roles in cellular processes and as therapeutic agents. This guide, therefore, provides a comparative overview of the efficacy of Spiramycin (as an anti-infective agent) and representative polyamine analogs (primarily in the context of anti-cancer research), as this aligns with the available experimental data.
Section 1: Spiramycin - Anti-infective Efficacy
Spiramycin is a macrolide antibiotic used against various bacterial and parasitic infections.[1] Its efficacy is often noted to be greater in vivo than what in vitro data might suggest, a phenomenon sometimes referred to as the 'spiramycin paradox'.[2]
Data Presentation: In Vitro and In Vivo Efficacy of Spiramycin
Table 1: In Vitro Antibacterial and Antiparasitic Activity of Spiramycin
| Organism | Strain | Metric | Value (µg/mL) | Source |
| Staphylococcus aureus | N/A | MIC | 0.4 | [3] |
| Escherichia coli | NCTC 10416 | MIC | 0.8 | [3] |
| Listeria monocytogenes | N/A | MIC | 6.4 | [3] |
| Pseudomonas aeruginosa | ATCC 10415 | MIC | 12.8 | |
| Mycoplasma agalactiae | Field Isolates | MIC₅₀ | 1.583 | |
| Mycoplasma agalactiae | Field Isolates | MIC₉₀ | 2.850 | |
| Mycoplasma synoviae | Strain 1853 | MIC | 0.0625 |
MIC: Minimum Inhibitory Concentration; MIC₅₀/MIC₉₀: MIC for 50%/90% of isolates.
Table 2: In Vivo Efficacy of Spiramycin in Animal Models and Clinical Studies
| Model/Study Type | Infection | Treatment Regimen | Key Outcome | Source |
| Murine Model (acute) | Toxoplasma gondii (Me49 strain) | 100 mg/kg/day for 3 weeks | Significantly enhanced protection and markedly reduced brain cyst burden. | |
| Murine Model (chronic) | Toxoplasma gondii | 200 mg/kg/day for 3 weeks | Significantly decreased brain cyst burdens. | |
| Human Observational Studies | Congenital Toxoplasmosis | Spiramycin monotherapy | Reduced mother-to-child transmission rate to 17.6% (vs. 50.7% untreated). | |
| Rhesus Monkey Model | Congenital Toxoplasmosis | 20 mg/kg/day (IV) until birth | Parasite not present at birth in neonatal organs or placenta in fully treated animals. |
Section 2: Polyamine Analogs - Anti-cancer Efficacy
Polyamine analogs are synthetic compounds designed to interfere with the metabolism of natural polyamines (putrescine, spermidine, spermine), which are essential for cell growth and proliferation. Many cancer cells exhibit dysregulated polyamine metabolism, making this pathway an attractive therapeutic target.
Data Presentation: In Vitro and In Vivo Efficacy of Selected Polyamine Analogs
Table 3: In Vitro Anti-proliferative Activity of Polyamine Analogs in Cancer Cell Lines
| Analog | Cell Line | Cancer Type | Metric | Value | Source |
| N¹, N¹¹-diethylnorspermine (DENSpm) | DU-145, PC-3, TSU-pr1, JCA-1 | Prostate Cancer | Growth Inhibition | Sensitive in micromolar concentrations | |
| SBP-101 (diethyl dihydroxyhomospermine) | A549, H157 | Lung Adenocarcinoma | Cell Viability Reduction | Effective at 1-10 µM | |
| SBP-101 (diethyl dihydroxyhomospermine) | AsPc-1, BxPC-3 | Pancreatic Adenocarcinoma | Cell Viability Reduction | Effective at 1-10 µM | |
| PG-11047 Analogs (HPG series) | HCT116 | Colon Cancer | Cytotoxicity | >8-fold increase vs. PG11047 | |
| PG-11047 Analogs (HPG series) | A549 | Lung Cancer | Cytotoxicity | >10-fold increase vs. PG11047 |
Value ranges are provided where specific IC₅₀ values were not detailed in the source.
Table 4: In Vivo Anti-tumor Efficacy of Polyamine Analogs in Animal Models
| Analog | Cancer Model | Treatment Regimen | Key Outcome | Source |
| N¹, N¹¹-diethylnorspermine (DENSpm) | DU-145 Prostate Xenografts (Nude Mice) | 40 mg/kg, 3x/day for two 6-day cycles | Significantly prevented tumor growth. | |
| SBP-101 | VDID8+ Ovarian Murine Model | N/A | Delayed tumor progression, decreased tumor burden, increased median survival. | |
| cis-14 (CGC-11047) | A549 Lung Xenograft Model | N/A | Significantly delayed progression of established tumors. | |
| PG-11047 | Melanoma, Lung, Prostate, Colon Cancers | N/A | Responses ranged from inhibition of tumor growth to complete eradication. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Dilution Method
This protocol is a generalized representation for determining the in vitro antibacterial efficacy of a compound like Spiramycin.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL concentration.
-
Serial Dilution: The test compound (Spiramycin) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a multi-well plate. A range of concentrations is prepared.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only medium (negative control) and medium with bacteria but no drug (positive growth control) are included.
-
Incubation: The plate is incubated under conditions suitable for the test organism (e.g., 37°C for 24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
Protocol 2: In Vivo Efficacy in a Murine Model of Infection
This protocol describes a general workflow for assessing the in vivo efficacy of Spiramycin against an infection like toxoplasmosis.
-
Animal Model: A cohort of susceptible mice (e.g., BALB/c) is used.
-
Infection: Mice are experimentally infected with a standardized dose of the pathogen (e.g., tachyzoites or cysts of Toxoplasma gondii).
-
Treatment Groups: Animals are randomized into groups: a control group receiving a placebo/vehicle and one or more treatment groups receiving different doses of Spiramycin (e.g., 100 mg/kg/day and 200 mg/kg/day).
-
Drug Administration: The drug is administered for a defined period (e.g., 3-4 weeks) via a relevant route, such as oral gavage.
-
Monitoring and Outcome Assessment: Efficacy is assessed by monitoring survival rates and/or quantifying the pathogen burden in target tissues (e.g., counting T. gondii cysts in brain homogenates) at the end of the study.
Protocol 3: In Vitro Cancer Cell Viability Assay (MTT Assay)
This protocol outlines a common method for evaluating the in vitro efficacy of anti-cancer compounds like polyamine analogs.
-
Cell Culture: Human cancer cells (e.g., A549 lung cancer cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the polyamine analog for a specified duration (e.g., 72-96 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC₅₀ values (the concentration required to inhibit growth by 50%) can be determined from the dose-response curve.
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of Spiramycin: Inhibition of bacterial protein synthesis.
Caption: General mechanism of anti-cancer polyamine analogs.
References
Spiramine A and its Derivatives: A Comparative Analysis of Apoptosis Induction
A new frontier in cancer therapy may lie in the unique apoptotic mechanisms of Spiramine A and its derivatives. Unlike many conventional chemotherapeutics, these diterpenoid alkaloids isolated from Spiraea japonica have demonstrated the ability to induce programmed cell death through a Bax/Bak-independent pathway, presenting a potential strategy to overcome drug resistance in cancer cells. This guide provides a comparative overview of the mechanism of action of spiramine derivatives against well-established inhibitors of apoptosis, offering insights for researchers and drug development professionals.
This analysis focuses on comparing the apoptotic effects of Spiramine C-D derivatives with three classes of known apoptosis inhibitors: Bcl-2 inhibitors, IAP (Inhibitor of Apoptosis Protein) inhibitors, and pan-caspase inhibitors.
Mechanism of Action: A Departure from the Classical Pathway
The hallmark of Spiramine C and D derivatives is their capacity to induce apoptosis independently of the pro-apoptotic proteins Bax and Bak[1][2]. This is a significant deviation from the intrinsic apoptosis pathway, which is tightly regulated by the Bcl-2 family of proteins and culminates in mitochondrial outer membrane permeabilization (MOMP), a step critically dependent on Bax and Bak activation. By circumventing this key regulatory checkpoint, spiramine derivatives may be effective against cancer cells that have developed resistance to conventional therapies by upregulating anti-apoptotic Bcl-2 proteins or acquiring mutations in the Bax/Bak genes.
In contrast, the established apoptosis inhibitors function through well-defined interactions within the classical apoptotic signaling cascades.
-
Bcl-2 Inhibitors (e.g., Venetoclax): These agents, also known as BH3 mimetics, bind to and inhibit anti-apoptotic Bcl-2 family proteins (like Bcl-2, Bcl-xL, and Mcl-1). This releases pro-apoptotic "activator" proteins that can then directly or indirectly activate Bax and Bak, leading to MOMP and subsequent caspase activation[3][4].
-
IAP Inhibitors (e.g., SMAC mimetics): Inhibitor of Apoptosis Proteins (IAPs) are endogenous regulators that bind to and inhibit caspases, the executioners of apoptosis. SMAC (Second Mitochondria-derived Activator of Caspases) is a natural antagonist of IAPs. SMAC mimetics are synthetic compounds that mimic the action of SMAC, thereby relieving the IAP-mediated inhibition of caspases and promoting apoptosis[5][6][7].
-
Pan-Caspase Inhibitors (e.g., Z-VAD-FMK): These are broad-spectrum inhibitors that directly and irreversibly bind to the active site of caspases, blocking their proteolytic activity and thus inhibiting the execution phase of apoptosis[8][9]. They are primarily used as research tools to confirm caspase-dependent cell death.
Quantitative Comparison of Apoptotic Activity
Direct quantitative comparison of the apoptotic activity of spiramine derivatives with known inhibitors is challenging due to the limited availability of publicly accessible IC50 values for spiramine-induced apoptosis under standardized conditions. However, available data for the known inhibitors in various cancer cell lines provide a benchmark for their potency.
| Inhibitor Class | Example Compound | Cell Line | Assay | IC50 / Effective Concentration | Citation |
| Spiramine Derivative | Spiramine C/D derivative | MCF-7/ADR | Cytotoxicity | Data not available | [1] |
| Bcl-2 Inhibitor | Venetoclax (B612062) | HL-60 (AML) | Apoptosis | 3.65 µM (24h), 0.07 µM (48h) | [10] |
| Venetoclax | KG-1 (AML) | Apoptosis | 11.09 µM (24h), 9.95 µM (48h) | [10] | |
| Venetoclax | T-ALL blasts | Viability | 2600 nM | [4] | |
| Venetoclax | B-ALL blasts | Viability | 690 nM | [4] | |
| IAP Inhibitor | SMAC mimetic (Compound 2) | MDA-MB-231 (Breast Cancer) | Cell Growth Inhibition | 1.0 µM | [5] |
| SMAC mimetic (Compound 2) | SK-OV-3 (Ovarian Cancer) | Cell Growth Inhibition | 2.1 µM | [5] | |
| LBW242 | (in vitro binding) | ELISA | 200 nM (XIAP), 5 nM (cIAP1) | [11] | |
| Pan-Caspase Inhibitor | Z-VAD-FMK | THP.1 cells | Apoptosis Inhibition | 10 µM | [8] |
| Z-VAD-FMK | HL60 cells | Apoptosis Inhibition | 50 µM | [8] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct points of intervention for spiramine derivatives and the known apoptosis inhibitors.
Caption: Apoptotic pathways and inhibitor targets.
Experimental Protocols
A standardized method for quantifying apoptosis is crucial for comparative studies. The Annexin V binding assay is a widely used technique for detecting early-stage apoptosis.
Annexin V Apoptosis Assay Protocol
This protocol is adapted for flow cytometry analysis of both suspension and adherent cells.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Trypsin (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL in a T25 culture flask.
-
For adherent cells, allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound derivative or the known inhibitor for the specified duration. Include untreated and vehicle-treated controls.
-
-
Cell Harvesting:
-
Suspension cells: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Aspirate the culture medium, wash with PBS, and detach the cells using trypsin. Neutralize the trypsin with serum-containing medium and collect the cells by centrifugation.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
The percentage of cells in each quadrant is used to quantify the extent of apoptosis induced by the treatment.
Caption: Annexin V apoptosis assay workflow.
Conclusion
This compound and its derivatives represent a promising class of anti-cancer agents due to their unique ability to induce apoptosis through a Bax/Bak-independent mechanism. This mode of action provides a clear advantage for targeting cancer cells that have developed resistance to therapies reliant on the intrinsic apoptotic pathway. While direct quantitative comparisons with established apoptosis inhibitors are currently limited by the available data, the distinct signaling pathway of spiramine derivatives underscores their potential as novel therapeutics. Further research is warranted to fully elucidate the molecular targets of this compound and to establish its efficacy in preclinical and clinical settings. The experimental protocols and comparative framework provided in this guide offer a foundation for future investigations into this exciting area of drug discovery.
References
- 1. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclopeptide Smac mimetics as antagonists of IAP proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IAP Protein Family, SMAC Mimetics and Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Smac Mimetics to Therapeutically Target IAP Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. invivogen.com [invivogen.com]
- 10. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 11. Targeting Inhibitors of Apoptosis Proteins (IAPs) For New Breast Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Ribosome-Binding Antibiotics: A Comparative Guide Featuring Spiramycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methodologies for validating the cellular target engagement of ribosome-binding antibiotics, with a focus on the macrolide Spiramycin (B21755). We present supporting experimental data, detailed protocols for key validation techniques, and comparative analyses with alternative antibiotics that share a similar mechanism of action.
Introduction to Spiramycin and Ribosome-Targeting Antibiotics
Spiramycin is a 16-membered macrolide antibiotic that exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] Like other macrolides, its primary molecular target is the 50S subunit of the bacterial ribosome.[1] Specifically, it binds to the ribosomal exit tunnel, sterically hindering the passage of the nascent polypeptide chain and stimulating the dissociation of peptidyl-tRNA during translocation.[1][2][3]
The validation of target engagement is a critical step in the development of new antibiotics. It confirms that a compound's mechanism of action is indeed through the intended molecular target within the complex cellular environment. This guide explores various techniques to validate the interaction of Spiramycin and other antibiotics with the bacterial ribosome.
Comparative Analysis of Ribosome-Targeting Antibiotics
Spiramycin belongs to a broad class of antibiotics that target the bacterial ribosome. Understanding the nuances in their interaction with the ribosome is crucial for developing new therapies and overcoming resistance. The following table summarizes key characteristics and quantitative data for Spiramycin and selected alternatives.
| Antibiotic Class | Example Compound | Binding Site on Ribosome | Primary Mechanism of Action | Reported Binding Affinity (Kd) | Typical MIC Range (µg/mL) |
| Macrolide (16-membered) | Spiramycin | 50S subunit, ribosomal exit tunnel | Inhibition of peptide translocation, dissociation of peptidyl-tRNA | Not widely reported | 0.1 - 4.0 |
| Macrolide (14-membered) | Erythromycin | 50S subunit, ribosomal exit tunnel | Inhibition of peptide translocation | ~4.9 nM (S. pneumoniae) | 0.04 - >20 |
| Lincosamide | Clindamycin | 50S subunit, overlapping with macrolides | Inhibition of peptidyl transferase reaction | Not widely reported | 0.015 - 4.0 |
| Oxazolidinone | Linezolid | 50S subunit, A-site of the peptidyl transferase center | Inhibition of translation initiation | Not widely reported | 1.0 - 4.0 |
| Streptogramin B | Quinupristin | 50S subunit, ribosomal exit tunnel | Inhibition of peptide elongation and release | Not widely reported | 0.12 - 2.0 |
Key Experimental Protocols for Target Validation
Validating that an antibiotic directly engages the bacterial ribosome within living cells is paramount. The following are detailed protocols for two widely accepted methods for confirming target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to demonstrate direct target engagement in intact cells. It is based on the principle that the thermal stability of a protein increases upon ligand binding.
Objective: To confirm the direct binding of Spiramycin to the 50S ribosomal subunit in live bacterial cells by observing a thermal shift.
Methodology:
-
Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase.
-
Compound Treatment: Incubate the bacterial cells with varying concentrations of Spiramycin (e.g., 1x, 10x, 100x MIC) and a vehicle control (e.g., DMSO) for a defined period.
-
Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells using an appropriate method (e.g., sonication or enzymatic lysis) in a non-denaturing lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Detection: Carefully collect the supernatant containing the soluble proteins. The amount of a specific ribosomal protein (e.g., uL4, uL22) can be quantified by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the Spiramycin-treated and vehicle-treated samples. A rightward shift in the melting curve for the Spiramycin-treated samples indicates target stabilization and thus, engagement.
Affinity Purification Coupled with Mass Spectrometry
This method is used to identify the direct binding partners of a small molecule from the cellular proteome.
Objective: To identify the 50S ribosomal subunit proteins as the primary binding partners of Spiramycin in bacterial cell lysates.
Methodology:
-
Bait Preparation: Synthesize a derivative of Spiramycin with a linker and an affinity tag (e.g., biotin).
-
Bacterial Lysate Preparation: Prepare a soluble lysate from the target bacterial strain.
-
Affinity Capture: Immobilize the biotinylated Spiramycin on streptavidin-coated beads. Incubate the beads with the bacterial lysate to allow for the binding of target proteins.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by competing with an excess of non-biotinylated Spiramycin or by using a denaturing elution buffer.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the Spiramycin-treated sample compared to a control (e.g., beads without the drug or with a non-binding analogue). The identification of 50S ribosomal proteins would validate the target.
Visualizing Molecular Interactions and Workflows
Diagrams are essential for understanding the complex biological pathways and experimental procedures involved in target validation.
Caption: Spiramycin binds to the 50S ribosomal subunit, obstructing the polypeptide exit tunnel.
Caption: Cellular Thermal Shift Assay (CETSA) workflow for target validation.
Caption: Workflow for identifying protein targets using affinity purification.
References
- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Atisine-Type Diterpenoid Alkaloid Bioactivity: A Comparative Analysis
A detailed examination of the cytotoxic and apoptotic effects of Spiramine derivatives and related atisine-type diterpenoid alkaloids across various cancer cell lines reveals a consistent pattern of bioactivity, although direct comparisons are nuanced by inter-lab variations in experimental protocols. This guide provides a comprehensive overview of the available data, methodologies, and signaling pathways to aid researchers in evaluating the reproducibility and therapeutic potential of these natural compounds.
Atisine-type diterpenoid alkaloids, a class of natural products primarily isolated from plants of the Aconitum, Delphinium, and Spiraea genera, have garnered significant interest for their potential as anticancer agents. Among these, derivatives of Spiramine C and D, isolated from Spiraea japonica, have demonstrated notable cytotoxic and apoptotic activities. This guide synthesizes findings from multiple studies to assess the consistency of these biological effects.
Comparative Cytotoxicity of Atisine-Type Diterpenoid Alkaloids
The cytotoxic potential of various atisine-type diterpenoid alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below to facilitate a comparative analysis of their bioactivity.
| Compound | Cell Line | IC50 (µM) | Reference Lab/Study |
| Honatisine | MCF-7 | 3.16 | (As per Hao et al., 2024)[1] |
| Etoposide (Control) | MCF-7 | 7.53 | (As per Hao et al., 2024)[1] |
| Delphatisine C | A549 | 2.36 | (As per Hao et al., 2024)[1] |
| Etoposide (Control) | A549 | Not specified | (As per Hao et al., 2024)[1] |
| Brunonianine B | H460 | 3.14 | (As per Hao et al., 2024)[1] |
| Brunonianine B | Skov-3 | 2.20 | (As per Hao et al., 2024)[1] |
| Brunonianine C | H460 | 2.41 | (As per Hao et al., 2024)[1] |
| Spiramine Derivative S1 | HL-60 | 2.24 | (As per Hao et al., 2024)[1] |
| Spiramine Derivative S2 | HL-60 | 3.38 | (As per Hao et al., 2024)[1] |
| Spiramine Derivative S9 | HL-60 | 4.52 | (As per Hao et al., 2024)[1] |
| Spiramine Derivative S11 | HL-60 | 1.81 | (As per Hao et al., 2024)[1] |
| Cisplatin (Control) | HL-60 | >10 | (As per Hao et al., 2024)[1] |
| Spiramine Derivative S2 | MCF-7/ADR | Not specified | (As per Hao et al., 2024)[1] |
| Spiramine Derivative S3 | MCF-7/ADR | Not specified | (As per Hao et al., 2024)[1] |
| Spiramine Derivative S6 | MCF-7/ADR | Not specified | (As per Hao et al., 2024)[1] |
| Adriamycin (Control) | MCF-7/ADR | Not specified | (As per Hao et al., 2024)[1] |
Note: The IC50 values are compiled from a review by Hao et al. (2024) which collates data from various primary research articles. For a definitive assessment of reproducibility, consulting the original studies is recommended to compare the specific experimental conditions.
Experimental Protocols
The bioactivity data presented above were primarily generated using the following key experimental methodologies.
Cell Viability Assessment: MTT Assay
The cytotoxicity of atisine-type diterpenoid alkaloids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Spiramine derivatives) and incubated for a defined period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Following incubation, a solution of MTT (typically 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2 to 4 hours at 37°C.[3] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based buffer.[3][4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3][4] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
The induction of apoptosis is a key mechanism of action for many anticancer agents. The Annexin V/PI assay is a widely used method to detect and differentiate between apoptotic and necrotic cells.
General Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified duration to induce apoptosis.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).[5]
-
Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).[6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[7] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[7]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.[6] The results allow for the quantification of:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed signaling pathway for apoptosis induction and a typical experimental workflow.
References
- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Spiramine A
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Spiramine A, a representative cytotoxic marine alkaloid, are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols for cytotoxic waste is not just a matter of regulatory compliance but a fundamental responsibility to protect personnel from exposure to hazardous substances.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring that all materials that have come into contact with it are managed as hazardous waste.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a protective gown, and eye/face protection.[2] All handling of this compound and its associated waste should occur within a designated and well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
While specific quantitative data for "this compound" is not available, the following table summarizes typical information found on a Safety Data Sheet (SDS) for related cytotoxic or hazardous compounds, which should be consulted before handling any chemical.
| Property | Typical Data for a Hazardous Laboratory Chemical | Source of Information |
| Physical State | Solid | Safety Data Sheet (SDS) |
| Appearance | Off-white | SDS |
| Odor | No information available | SDS |
| Solubility | Varies; may be soluble in organic solvents | SDS |
| Hazard Statements | Causes severe skin burns and eye damage. | SDS |
| Precautionary Disposal | Dispose of contents/container to an approved waste disposal plant. | SDS |
Researchers must consult the specific Safety Data Sheet (SDS) for the exact compound they are using for detailed and accurate information.
Step-by-Step Disposal Procedures
The fundamental principle of cytotoxic waste management is the proper segregation of waste at the point of generation.[1][3] All items contaminated with this compound must be treated as cytotoxic waste and handled according to the following procedures.
Experimental Protocol: Decontamination of Work Surfaces
Objective: To effectively decontaminate laboratory surfaces after handling this compound, ensuring the removal of residual cytotoxic contamination.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Low-lint wipes
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)
-
70% Isopropyl Alcohol (IPA)
-
Designated hazardous waste container (typically color-coded, e.g., red or purple)
Procedure:
-
Preparation: Don all required PPE before starting the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest to the most contaminated area. Dispose of the wipe in the designated hazardous waste container.
-
Rinsing: Moisten a new low-lint wipe with 70% IPA and wipe the surface again to remove any detergent residue. Dispose of the wipe in the hazardous waste container.
-
Final Air Dry: Allow the surface to air dry completely.
-
PPE Disposal: Carefully remove and dispose of all PPE in the designated cytotoxic waste container.
Waste Segregation and Disposal Workflow
Proper segregation is mandatory to ensure safe and compliant disposal. The following diagram illustrates the logical workflow for handling and disposing of waste generated from work with this compound.
Detailed Disposal Steps:
-
Identify and Segregate: At the point of generation, determine if the waste is sharps or non-sharps. All materials that have come into contact with this compound are considered cytotoxic waste.
-
Containment:
-
Sharps Waste: Needles, syringes, and contaminated glassware must be placed directly into a designated puncture-proof, properly labeled sharps container.
-
Non-Sharps Waste: Contaminated PPE (gloves, gowns), labware (pipette tips, vials), and cleaning materials should be placed in a clearly marked, leak-proof cytotoxic waste container, often a red or purple bag or bin.
-
-
Container Management: Waste containers should be sealed when they are about three-quarters full to prevent overfilling and potential spills.
-
Storage and Collection: Store sealed waste containers in a secure, designated area away from general laboratory traffic. Follow your institution's procedures for labeling, documentation, and scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Final Destruction: The standard and approved method for the destruction of cytotoxic waste is high-temperature incineration. This process ensures the complete breakdown of the hazardous compounds, protecting both public health and the environment. Never dispose of this compound or its contaminated materials in the regular trash, down the drain, or through any other unapproved method.
References
Essential Safety and Logistical Information for Handling Spiramine A
Hazard Assessment and Analogy
Diterpenoid alkaloids are a class of natural products with a wide spectrum of biological activities; some are used in medicine, while others are potent neurotoxins.[1][4] In the absence of specific toxicological data for Spiramine A, it is prudent to assume it may be bioactive and potentially hazardous upon exposure.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in solid (powder) form or in solution, the following PPE and engineering controls are essential to minimize exposure.
Engineering Controls:
-
Chemical Fume Hood: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses or chemical safety goggles are mandatory.[5] A face shield should be worn if there is a splash hazard.[5]
-
Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact.[5] Regularly inspect gloves for any signs of degradation or puncture and change them frequently.
-
Body Protection: A standard laboratory coat is required.[5] Ensure it is fully buttoned.
-
Respiratory Protection: Not typically required if work is performed within a fume hood. If there is a risk of aerosol generation outside of a fume hood, consult with your institution's environmental health and safety (EHS) office for appropriate respiratory protection.
Operational and Disposal Plans
Handling and Storage Procedures
-
Pre-Handling:
-
Designate a specific area within the lab for handling this compound.
-
Ensure all necessary PPE and spill cleanup materials are readily available.
-
-
Dispensing (for solid form):
-
Handle the compound on a disposable weighing paper or in a tared container within a fume hood.
-
Use a dedicated spatula.
-
Keep the primary container sealed when not in use.[3]
-
-
Solution Preparation:
-
Slowly add solvent to the weighed compound to avoid splashing.
-
If sonication or vortexing is needed, ensure the container is securely capped.[3]
-
-
Storage:
First Aid Measures
In case of accidental exposure, follow these procedures immediately:
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area and alert nearby personnel.
-
Wearing full PPE, cover the spill with an appropriate absorbent material.
-
Collect the absorbed material into a designated hazardous waste container.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your laboratory supervisor and institutional EHS office.[5]
-
Waste Disposal Plan
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) must be disposed of in a designated hazardous waste container.[3]
-
Liquid Waste: Collect any liquid waste containing this compound in a labeled, sealed hazardous waste bottle.[3]
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste.
-
General Guidance: Follow all institutional, local, and national regulations for hazardous waste disposal.[3]
Data Presentation
Due to the limited publicly available data, a comprehensive quantitative data summary is not possible. The following table includes basic chemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₃NO₄ | PubChem |
| Molecular Weight | 399.5 g/mol | PubChem |
| Physical State | Assumed solid | - |
| Solubility | Data not available | - |
Experimental Protocols
Mandatory Visualization
Since no specific signaling pathways for this compound have been documented, the following diagram illustrates a generalized workflow for safely handling a novel chemical compound like this compound.
Caption: Workflow for handling novel chemical compounds.
References
- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Spiraea Japonica Safe for Your Pets? Uncover the Truth [plantin.alibaba.com]
- 3. benchchem.com [benchchem.com]
- 4. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. twu.edu [twu.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
